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  • Product: Tetrahydropyran-2,5-dione
  • CAS: 60833-12-7

Core Science & Biosynthesis

Foundational

Conformational Dynamics and Structural Anatomy of Tetrahydropyran-2,5-dione: A Technical Whitepaper

Executive Summary Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly specialized heterocyclic compound characterized by the unique juxtaposition of a lactone (cyclic ester) and a ketone within a six-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly specialized heterocyclic compound characterized by the unique juxtaposition of a lactone (cyclic ester) and a ketone within a six-membered ring. While classical six-membered rings like cyclohexane default to a rigid chair conformation to minimize steric and torsional strain, the introduction of two sp2 -hybridized carbonyl centers and a ring oxygen fundamentally rewrites the molecule's stereoelectronic rulebook.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind its conformational preferences—specifically why the classical chair conformation fails—and outline the self-validating experimental workflows required to capture these dynamic states in the laboratory.

Structural Anatomy & Stereoelectronic Drivers

To understand the conformation of tetrahydropyran-2,5-dione, we must first establish its precise structural anatomy . The molecule consists of a six-membered ring with the following connectivity: O1–C2(=O)–C3–C4–C5(=O)–C6 .

This creates two distinct stereoelectronic domains:

  • The Lactone Domain (O1–C2=O): Cyclic esters strongly prefer a planar Z-conformation due to the resonance delocalization of the oxygen lone pair into the π∗ orbital of the carbonyl group. This forces the O1–C2–C3 segment toward strict planarity.

  • The 1,4-Dicarbonyl Domain (C2 and C5): The presence of two sp2 carbons at a 1,4-relationship introduces severe dipole-dipole repulsion if aligned in parallel (as they would be in a classical chair).

Table 1: Physicochemical Properties of Tetrahydropyran-2,5-dione
PropertyValueSource
IUPAC Name Oxane-2,5-dioneComputed via LexiChem
Molecular Formula C₅H₆O₃PubChem CID 18956015
Molecular Weight 114.10 g/mol PubChem CID 18956015
Topological Polar Surface Area 43.40 ŲCactvs 3.4.6.11
XLogP3 -0.40XLogP3 3.0

The Conformational Landscape: The Twisted Boat Paradigm

In classical organic chemistry, the chair conformation is taught as the global minimum for six-membered rings. However, tetrahydropyran-2,5-dione defies this heuristic. To understand why, we look to its closest structural analogue: 1,4-cyclohexanedione .

Gas-phase electron diffraction (GED) and ab initio calculations have definitively proven that 1,4-cyclohexanedione exists predominantly as a twisted boat (D₂ symmetry) rather than a chair (C₂ₕ symmetry) . The chair form forces the two C=O bond vectors into a rigid 180° alignment, which, while minimizing dipole repulsion, maximizes eclipsing torsional strain across the adjacent –CH₂– groups. The twisted boat relieves this strain through a large-amplitude twisting motion known as pseudorotation.

For tetrahydropyran-2,5-dione, the preference for a non-chair conformation is even more extreme. The lactone's demand for planarity effectively flattens one side of the ring. Consequently, the molecule exists in a dynamic equilibrium between a half-chair and a twisted boat , completely bypassing the highly strained classical chair.

ConformationalLogic C Classical Chair (High Torsional Strain) TS Half-Chair / Envelope (Transition State) C->TS Ring Distortion (ΔG ~ 5-7 kcal/mol) TB Twisted Boat (Global Minimum) TS->TB Torsional Relief PR Pseudorotation (Rapid Interconversion) TB->PR Thermal Energy (RT) PR->TB Cooling (VT-NMR)

Caption: Conformational interconversion pathway of tetrahydropyran-2,5-dione.

Table 2: Quantitative Structural Parameters of 1,4-Dicarbonyl Analogues

Data derived from Gas-Phase Electron Diffraction (GED) of 1,4-cyclohexanedione to model the C5/C2 ketone dynamics.

ParameterTwisted Boat (D₂)Chair (C₂ₕ)Method / Source
r(C=O) 1.211 Å1.233 ÅGas-Phase ED
r(C1–C2) 1.524 Å1.526 ÅGas-Phase ED
r(C2–C3) 1.533 Å1.539 ÅGas-Phase ED
∠(C1–C2–C3) 111.1°111.0°Gas-Phase ED
C=O Vector Angle 158.7°180.0°Theoretical (MP2)

Experimental Methodologies for Conformational Elucidation

To empirically validate the twisted boat/half-chair pseudorotation of tetrahydropyran-2,5-dione, we must employ techniques that capture dynamic solution-phase and gas-phase states. Solid-state X-ray crystallography is insufficient here, as crystal packing forces often artificially trap higher-energy conformers.

Variable-Temperature NMR (VT-NMR) for Pseudorotation Analysis

At room temperature, pseudorotation is so rapid that NMR signals are time-averaged. To extract the thermodynamic barrier of interconversion ( ΔG‡ ), we must cool the sample until the exchange rate matches the NMR timescale.

Step-by-Step Protocol:

  • Sample Preparation & Solvent Selection: Dissolve 15 mg of tetrahydropyran-2,5-dione in 0.6 mL of anhydrous Dichloromethane-d₂ (CD₂Cl₂).

    • Causality: CD₂Cl₂ is selected over Chloroform-d because its freezing point (-96.7 °C) is significantly lower, allowing us to reach the slow-exchange regime without solvent crystallization.

  • Internal Temperature Calibration: Insert a coaxial NMR tube containing pure methanol.

    • Causality: Instrument thermocouples are notoriously inaccurate at cryogenic temperatures. The chemical shift difference ( Δδ ) between the OH and CH₃ protons of methanol provides a self-validating, absolute measurement of the sample temperature.

  • Stepwise Cryogenic Cooling: Acquire a baseline ¹H/¹³C spectrum at 298 K. Lower the temperature in 10 K increments, allowing 15 minutes of thermal equilibration at each step.

    • Causality: Rapid cooling induces thermal gradients across the sample tube, leading to artificial line broadening that masks true conformational coalescence.

  • Coalescence Observation & Line Shape Analysis: Identify the coalescence temperature ( Tc​ ) where the time-averaged singlet of the C3/C4 protons broadens and splits into distinct axial and equatorial signals.

    • Causality: At Tc​ , the rate of conformational interconversion exactly matches the NMR timescale ( Δν ).

  • Thermodynamic Extraction: Apply the Eyring equation ( k=κhkB​T​e−ΔG‡/RT ) using the rate constant derived from the peak separation at the slow-exchange limit.

VTNMR_Workflow S1 1. Sample Prep (Dissolve in CD2Cl2) S2 2. RT Acquisition (Time-Averaged Signals) S1->S2 S3 3. Stepwise Cooling (10K Increments) S2->S3 S4 4. Coalescence (Signal Broadening) S3->S4 S5 5. Slow Exchange (Extract Parameters) S4->S5

Caption: Step-by-step VT-NMR workflow for isolating pseudorotational conformers.

Gas-Phase Electron Diffraction (GED)

To observe the unperturbed conformational equilibrium free from solvent effects, GED is the gold standard .

Step-by-Step Protocol:

  • High-Vacuum Vaporization: Sublime the sample into the diffraction chamber at 435 K under high vacuum ( 10−5 Torr).

    • Causality: Gas-phase analysis isolates the intrinsic molecular mechanics from crystal lattice energies.

  • Electron Beam Scattering: Bombard the vapor plume with a 40 keV electron beam and record the scattering pattern on a phosphor screen.

    • Causality: The short de Broglie wavelength of high-energy electrons allows for sub-Angstrom resolution of internuclear distances.

  • Radial Distribution Transformation: Convert the 2D diffraction rings into a 1D molecular intensity curve, then apply a Fourier transform to generate the radial distribution curve (RDC).

    • Causality: The RDC maps the probability density of all internuclear distances, allowing us to differentiate between the C=O vector angles.

  • Ab Initio Cross-Validation: Iteratively fit the experimental RDC against theoretical scattering curves generated from MP2/6-31G** optimized geometries .

    • Causality: GED data represents a thermal average. Fitting against high-level ab initio models allows us to deconvolute the mixture and quantify the exact ratio of pseudoconformers.

Conclusion

Tetrahydropyran-2,5-dione is a masterclass in competing stereoelectronic forces. The drive for lactone planarity combined with the torsional strain of a 1,4-dicarbonyl system completely destabilizes the classical chair conformation. By employing rigorous, self-validating protocols like VT-NMR and GED, researchers can accurately map its pseudorotational landscape, providing critical insights for downstream applications in synthetic chemistry and structure-based drug design.

References

  • "Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015", PubChem, National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

  • "1,4-Cyclohexanedione. Composition, Molecular Structures, and Internal Dynamics of the Vapor: An Electron Diffraction Investigation Augmented by Molecular Orbital Calculations", The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • "Vibrational Frequencies and Conformational Stability of 1,4-Cyclohexanedione in the Gas Phase As Studied by Infrared and Raman Spectroscopy and ab Initio Calculations", The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Exploratory

1H and 13C NMR analysis of Tetrahydropyran-2,5-dione

Comprehensive 1 H and 13 C NMR Analysis of Tetrahydropyran-2,5-dione: A Technical Guide for Structural Elucidation Executive Summary Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly versatile heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Analysis of Tetrahydropyran-2,5-dione: A Technical Guide for Structural Elucidation

Executive Summary

Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly versatile heterocyclic compound[1]. Characterized by a six-membered ring containing both a lactone and a ketone functional group, it serves as a critical synthon in the development of complex pharmaceuticals, acetogenins, and biodegradable polymers[2]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for verifying synthetic success and assessing purity. This guide provides an in-depth analysis of the 1 H and 13 C NMR characteristics of tetrahydropyran-2,5-dione, detailing the causality behind its chemical shifts, spin-spin coupling dynamics, and a self-validating experimental protocol for high-resolution data acquisition.

Structural Anatomy & Spin System Dynamics

The molecular topology of tetrahydropyran-2,5-dione dictates its unique spectroscopic signature. The ring consists of an ether oxygen (O1), a lactone carbonyl (C2), a ketone carbonyl (C5), and three distinct methylene groups (C3, C4, C6)[1].

G O1 O1 (Ring Oxygen) C2 C2=O (Lactone) O1->C2 alpha C3 C3H2 (Coupled to C4) C2->C3 alpha C4 C4H2 (Coupled to C3) C3->C4 3J coupling C5 C5=O (Ketone) C4->C5 alpha C6 C6H2 (Isolated Singlet) C5->C6 alpha C6->O1 alpha

Fig 1: Connectivity and spin system map of Tetrahydropyran-2,5-dione.

This arrangement creates two distinct proton spin environments:

  • The Isolated C6 Methylene: Flanked by the strongly electronegative ring oxygen and the C5 ketone carbonyl, this group is electronically isolated from other protons, preventing vicinal coupling.

  • The Interacting C3/C4 Methylenes: These adjacent groups form an interacting spin system. Their proximity to different carbonyl groups induces a slight chemical shift non-equivalence, resulting in a complex second-order coupling pattern.

1 H NMR Elucidation: The Causality of Chemical Shifts

The proton NMR spectrum of tetrahydropyran-2,5-dione is defined by the deshielding effects of its heteroatoms.

  • H6 Protons ( δ ~4.50 - 4.80 ppm): The extreme downfield shift is caused by the additive anisotropic and inductive deshielding effects of the adjacent oxygen atom ( α -effect) and the C5 carbonyl group. Because there are no adjacent protons, this signal manifests as a sharp, self-validating singlet integrating to exactly 2H.

  • H3 Protons ( δ ~2.60 - 2.90 ppm): Positioned α to the lactone carbonyl (C2), these protons are deshielded by the ester-like resonance, though to a lesser extent than H6.

  • H4 Protons ( δ ~2.50 - 2.80 ppm): Positioned α to the ketone carbonyl (C5). Because the chemical environments of C3 and C4 are remarkably similar, their resonant frequencies ( Δν ) are close. The ratio of Δν/J is small, leading to complex multiplet splitting (a second-order A2​B2​ or AA′BB′ system) rather than clean first-order triplets.

Table 1: 1 H NMR Data Summary | Proton Environment | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Causality / Notes | | :--- | :--- | :--- | :--- | :--- | | H6 | 4.50 - 4.80 | Singlet (s) | 2H | Extreme deshielding by adjacent -O- and C=O; no vicinal protons. | | H3 | 2.60 - 2.90 | Multiplet (m) | 2H | Deshielded by lactone C=O; second-order A2​B2​ coupling with H4. | | H4 | 2.50 - 2.80 | Multiplet (m) | 2H | Deshielded by ketone C=O; second-order A2​B2​ coupling with H3. |

13 C NMR Elucidation: Differentiating the Carbonyls

Carbon-13 NMR provides definitive proof of the dual-carbonyl nature of the ring. The electron deficiency of the carbon atom in a C=O group leads to an enormous downfield shift[3].

  • C5 (Ketone Carbonyl, δ ~202 - 208 ppm): Ketones lack a strongly electron-donating heteroatom directly attached to the carbonyl carbon, leaving the C5 carbon highly deshielded[3].

  • C2 (Lactone Carbonyl, δ ~168 - 172 ppm): The lactone carbonyl is significantly more shielded than the ketone. This causality stems from resonance donation by the adjacent ring oxygen, which increases electron density at the C2 carbon, shifting it upfield relative to a pure ketone[3].

  • C6 ( δ ~68 - 72 ppm): The aliphatic carbon attached directly to the ring oxygen is strongly deshielded via inductive effects.

Table 2: 13 C NMR Data Summary | Carbon Environment | Predicted Shift ( δ , ppm) | Type | Causality / Notes | | :--- | :--- | :--- | :--- | | C5 (Ketone) | 202.0 - 208.0 | Quaternary (C=O) | Highly electron-deficient carbonyl carbon. | | C2 (Lactone) | 168.0 - 172.0 | Quaternary (C=O) | Shielded relative to ketone due to resonance donation from ring oxygen. | | C6 | 68.0 - 72.0 | Secondary ( CH2​ ) | Strongly deshielded aliphatic carbon due to direct attachment to oxygen. | | C4 | 35.0 - 40.0 | Secondary ( CH2​ ) | α to ketone C=O. | | C3 | 28.0 - 32.0 | Secondary ( CH2​ ) | α to lactone C=O. |

Experimental Protocol for High-Resolution NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology minimizes line broadening and guarantees quantitative integration.

Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Lock Lock & Shim (Optimize Z1-Z4 for <1 Hz) Prep->Lock Acq1H 1H Acquisition (D1=2s, zg30) Lock->Acq1H Acq13C 13C Acquisition (D1≥3s, zgpg30) Lock->Acq13C Process Processing & FT (Zero-filling, Apodization) Acq1H->Process Acq13C->Process Validate Data Validation (Integration & Multiplets) Process->Validate

Fig 2: Standardized workflow for high-resolution NMR acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of high-purity tetrahydropyran-2,5-dione in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of the CDCl3​ solvent. Optimize the Z1-Z4 room-temperature shims until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1 H Acquisition: Execute a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation ( T1​ ) of all protons. Self-Validation Check: The integration of the isolated H6 singlet must be exactly 1.0 relative to the combined H3/H4 multiplets (2.0).

  • 13 C Acquisition: Execute a proton-decoupled sequence (e.g., zgpg30). Critical Causality: Extend the D1 delay to 3.0 seconds. Quaternary carbons (C2, C5) lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long T1​ times. A short D1 will cause these crucial carbonyl peaks to artificially diminish or vanish from the spectrum.

Mechanistic Insights & Troubleshooting

  • Tautomerization: While many cyclic ketones can exhibit keto-enol tautomerism, tetrahydropyran-2,5-dione is a 1,4-dicarbonyl system. Enolization at C4 or C6 is thermodynamically unfavorable under neutral conditions compared to highly conjugated systems[4]. If broad peaks or unexpected vinyl protons ( δ 5.0-6.0 ppm) appear in the 1 H spectrum, suspect acid/base-catalyzed enolization or ring-opening degradation.

  • Solvent Effects: The choice of solvent can subtly alter the chemical shifts of lactones. Polar solvents capable of hydrogen bonding (like Methanol- d4​ or DMSO- d6​ ) can interact with the carbonyl oxygens, leading to slight downfield shifts compared to non-polar solvents like CDCl3​ [5].

References

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 18956015, Tetrahydropyran-2,5-dione." URL:[Link]

  • University of California, Riverside (UCR) . "Chapter 13 Carbonyl Compounds: Ketones, Aldehydes, Carboxylic Acids." URL:[Link]

  • Journal of Physical Organic Chemistry (Wiley) . "Computational (solute-solvent cluster+PCM) study of medium effects on the experimental 13C and 1H NMR chemical shifts of lactones and lactams." Faska, N., et al. (2011). URL:[Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC) . "1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures." (1998). URL:[Link]

Sources

Foundational

FT-IR Spectral Characteristics of Oxane-2,5-dione: A Mechanistic Guide to Structural Validation and Polymerization Tracking

Executive Summary As advanced drug delivery systems and biodegradable polymers evolve, the precise structural characterization of cyclic monomeric building blocks becomes paramount.1[1], also known as tetrahydropyran-2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As advanced drug delivery systems and biodegradable polymers evolve, the precise structural characterization of cyclic monomeric building blocks becomes paramount.1[1], also known as tetrahydropyran-2,5-dione, is a highly reactive six-membered heterocyclic compound featuring both a delta-lactone and a cyclic ketone moiety 2. It serves as a critical intermediate in the synthesis of3[3].

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectral characteristics of oxane-2,5-dione. By establishing a self-validating analytical protocol, researchers can accurately differentiate its dual-carbonyl environments and quantitatively track its ring-opening polymerization (ROP) kinetics.

Theoretical Vibrational Mechanics of Oxane-2,5-dione

The infrared spectrum of oxane-2,5-dione is dictated by its highly polar functional groups. According to4[4], which drives significant dipole moment changes during molecular vibration. The presence of two distinct carbonyl environments—a cyclic ester (lactone) at C2 and a cyclic ketone at C5—results in a diagnostic splitting in the double-bond stretching region.

Quantitative FT-IR Spectral Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Lactone Carbonyl (C2) ν(C=O) stretch1735 – 1750StrongIndicates an intact 6-membered delta-lactone ring. Diminishes during ROP.
Ketone Carbonyl (C5) ν(C=O) stretch1715 – 1725StrongRemains stable during ROP; serves as an internal reference standard.
Ester Ether (C-O-C) ν(C-O) asym. stretch1220 – 1250StrongConfirms the cyclic ester linkage. Shifts significantly upon ring opening.
Ester Ether (C-O-C) ν(C-O) sym. stretch1050 – 1080MediumSecondary confirmation of the lactone oxygen environment.
Aliphatic Backbone ν(C-H) stretch2850 – 2960Weak-MedCorresponds to the C3, C4, and C6 methylene groups.
Methylene Scissoring δ(C-H) bend~1450MediumProvides a structural fingerprint for the saturated ring backbone.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

The Causality of Technique Selection: Traditional KBr pellet transmission FT-IR is fundamentally flawed for analyzing oxane-2,5-dione. The lactone ring is highly susceptible to nucleophilic attack and hydrolysis. Because KBr is hygroscopic, ambient moisture absorbed during pellet pressing can initiate premature hydrolysis of the lactone into a dicarboxylic acid derivative. This generates a false, broad O-H stretch (~3300 cm⁻¹) and artificially shifts the C=O baseline. Therefore, Attenuated Total Reflectance (ATR) FT-IR utilizing a monolithic diamond crystal is the mandatory standard, allowing for direct solid-state analysis without moisture-inducing sample prep.

Step-by-Step Methodology
  • Step 1: Instrument Purging and Environmental Control

    • Action: Purge the FT-IR spectrometer with dry nitrogen (N₂) for 30 minutes prior to analysis.

    • Causality: Removes atmospheric H₂O and CO₂, preventing spectral interference in the critical 1700–1800 cm⁻¹ carbonyl region.

  • Step 2: Background Acquisition

    • Action: Collect a background spectrum (ambient N₂ over the clean diamond crystal) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Ensures that any residual surface contamination or systemic optical noise is mathematically subtracted from the final sample spectrum.

  • Step 3: Self-Validation via Polystyrene Calibration

    • Action: Scan a standard polystyrene calibration film. Verify that the sharp aromatic C-C stretch peak registers at exactly 1601 cm⁻¹ (± 1 cm⁻¹).

    • Causality: This creates a self-validating system. Validating the instrument's laser frequency calibration ensures the reported C=O wavenumbers for the sample are absolute, trustworthy, and free from interferometer drift.

  • Step 4: Sample Loading and Acquisition

    • Action: Transfer 2–5 mg of desiccated oxane-2,5-dione onto the ATR crystal. Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact. Co-add 32 scans at 4 cm⁻¹ resolution.

    • Causality: Optimal pressure maximizes the evanescent wave penetration into the solid powder, ensuring high signal-to-noise ratio (SNR) without crushing the crystal.

  • Step 5: Data Processing

    • Action: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) and baseline correction.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing peak intensities to match standard transmission spectra for accurate library matching.

FTIR_Workflow Start Oxane-2,5-dione Sample (Desiccated) ATR ATR-FTIR Diamond Crystal Prep Start->ATR Transfer inertly Bg Background Scan (Ambient Air/N2) ATR->Bg Clean crystal Scan Sample Acquisition (32 Scans, 4 cm⁻¹ Res) Bg->Scan Apply sample Val Self-Validation: Polystyrene Calib Scan->Val Verify axis Process Spectral Processing (ATR Correction) Val->Process Pass (1601 cm⁻¹) Output Peak Assignment & Structural Verification Process->Output Final Spectrum

Fig 1: Self-validating ATR-FTIR workflow for moisture-sensitive oxane-2,5-dione samples.

Mechanistic Insights: Monitoring Ring-Opening Polymerization (ROP)

The true analytical power of FT-IR in relation to oxane-2,5-dione lies in its ability to monitor 5[5].

When oxane-2,5-dione is exposed to an initiator (e.g., ZnEt₂/EDHB catalytic systems), the C2–O1 bond of the lactone ring is cleaved to form a linear polymer chain (polyester or polyurethane backbone).

The Spectroscopic Causality: The release of ring strain fundamentally alters the vibrational dipole of the ester carbonyl.

  • The sharp delta-lactone C=O peak at ~1740 cm⁻¹ diminishes as the monomer is consumed.

  • A new, broader linear ester C=O peak emerges at a lower wavenumber (~1720 cm⁻¹ ).

  • Crucially, the ketone C=O at C5 (~1720 cm⁻¹ ) remains structurally intact throughout the reaction. By deconvoluting these overlapping peaks, the ketone signal serves as an internal standard, allowing researchers to calculate exact monomer-to-polymer conversion kinetics without relying on external gravimetric analysis.

ROP_Monitoring Monomer Oxane-2,5-dione (Lactone C=O ~1740 cm⁻¹) ROP Ring-Opening Polymerization (Cleavage of C2-O1 bond) Monomer->ROP Initiator Catalyst/Initiator (e.g., ZnEt2/EDHB) Initiator->ROP Polymer Polyester/Polyurethane (Linear Ester C=O ~1720 cm⁻¹) ROP->Polymer FTIR In-situ FT-IR Monitoring (Δ Wavenumber Tracking) ROP->FTIR Real-time sampling FTIR->Polymer Conversion > 95%

Fig 2: FT-IR tracking of oxane-2,5-dione ring-opening polymerization via carbonyl shifts.

Conclusion

The FT-IR spectral analysis of oxane-2,5-dione requires rigorous environmental control and a deep understanding of its dual-carbonyl vibrational mechanics. By utilizing a self-validating ATR-FTIR protocol, researchers can bypass the hydrolytic pitfalls of traditional transmission methods. This ensures high-fidelity structural verification and enables precise kinetic tracking of its polymerization into advanced, pH-sensitive biomaterials.

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Exploratory

Electronic Properties and Synthetic Utility of the Tetrahydropyran-2,5-dione Ring: An In-Depth Technical Guide

Executive Summary The tetrahydropyran-2,5-dione ring (IUPAC: oxane-2,5-dione, CAS: 60833-12-7) is a versatile, bifunctional heterocyclic compound[1]. Featuring both a lactone (cyclic ester) and a ketone moiety within a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran-2,5-dione ring (IUPAC: oxane-2,5-dione, CAS: 60833-12-7) is a versatile, bifunctional heterocyclic compound[1]. Featuring both a lactone (cyclic ester) and a ketone moiety within a six-membered ring, it serves as a critical building block in advanced organic synthesis, drug development, and polymer science. This guide deconstructs the electronic architecture of THP-2,5-dione, maps its orthogonal reactivity, and provides self-validating experimental protocols for its selective functionalization.

Electronic Architecture & Molecular Orbital Profiling

The unique reactivity of THP-2,5-dione stems from the electronic decoupling of its two carbonyl groups, mediated by the heterocyclic oxygen (O1) and the methylene bridge (C6).

  • The C2 Lactone (Hard Electrophile): The C2 carbonyl is part of a δ -valerolactone system. It exhibits standard ester-like resonance, where the O1 lone pairs partially delocalize into the C2 π∗ orbital. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making it a "hard" electrophile that preferentially reacts with hard nucleophiles (e.g., alkoxides, primary amines) under thermodynamic control or catalytic activation.

  • The C5 Ketone (Soft Electrophile): Unlike standard aliphatic ketones, the C5 carbonyl is highly electrophilic. This is driven by the strong inductive electron-withdrawing effect (-I effect) of the adjacent O1 atom, transmitted through the C6 methylene group. This inductive pull lowers the LUMO energy at C5, making it highly susceptible to attack by "soft" nucleophiles (e.g., hydrazines, diols) under kinetic control.

  • C6 C-H Acidity: The protons at the C6 position are flanked by the electronegative O1 atom and the C5 carbonyl. This dual electron-withdrawing environment significantly increases their acidity compared to standard ketones, facilitating rapid enolization and α -functionalization.

Reactivity Mapping & Causality

Understanding the dichotomy between the C2 and C5 positions is essential for orthogonal functionalization. As an Application Scientist, selecting the right catalytic environment is the difference between a high-yield functionalization and complete substrate degradation.

  • Why use mild acid for C5 functionalization? Attempting to functionalize the C5 ketone with strongly basic nucleophiles (e.g., Grignard reagents) inevitably leads to competitive C2 lactone ring-opening. Therefore, orthogonal protection strategies must employ mild acidic conditions (like p-toluenesulfonic acid). The C2 lactone is kinetically stable to mild anhydrous acid, allowing selective condensation at the C5 ketone.

  • Why use coordination-insertion catalysts for ROP? For Ring-Opening Polymerization (ROP), catalysts like Tin(II) 2-ethylhexanoate (Sn(Oct)₂) are selected. Sn(Oct)₂ coordinates selectively to the more Lewis basic C2 lactone carbonyl, activating it for nucleophilic attack by a propagating alcohol chain, leaving the C5 ketone intact within the resulting polymer backbone.

Quantitative Data Presentation

The physical and computed electronic properties dictate the compound's behavior in both synthetic and biological assays[2].

PropertyValueSource / Significance
Molecular Formula C₅H₆O₃PubChem CID 18956015[2]
Molecular Weight 114.10 g/mol PubChem CID 18956015[2]
Topological Polar Surface Area (TPSA) 43.40 ŲIndicates moderate passive membrane permeability[3]
XLogP3 -0.40Hydrophilic; favors aqueous environments[2]
C2 Carbonyl IR Stretch ~1735 cm⁻¹Characteristic of δ -lactones
C5 Carbonyl IR Stretch ~1715 cm⁻¹Characteristic of aliphatic ketones

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.

Protocol A: Selective C5-Ketalization (Protection)

Objective: Protect the C5 ketone while preserving the C2 lactone for subsequent downstream reactions.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve THP-2,5-dione (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (1.2 equiv) and catalytic p-toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Reflux & Water Removal: Heat the mixture to reflux (110°C). Causality: The azeotropic removal of water drives the thermodynamic equilibrium toward the ketal. Toluene is chosen because the C2 lactone is stable under these anhydrous acidic conditions, preventing premature ring-opening.

  • Validation: Monitor via TLC. IR spectroscopy of the crude aliquot must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) while retaining the lactone C=O stretch (~1735 cm⁻¹).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize pTsOH. Causality: Neutralization prior to concentration prevents the reverse hydrolysis of the ketal during solvent evaporation. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Controlled Ring-Opening Polymerization (ROP)

Objective: Polymerize the C2 lactone to yield a functionalizable poly(5-oxo-valerolactone) backbone.

  • Monomer Purification: Sublimate THP-2,5-dione to remove trace water. Causality: Trace water acts as an uncontrolled chain initiator, which broadens the dispersity (Đ) and lowers the target molecular weight.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with THP-2,5-dione, a primary alcohol initiator (e.g., benzyl alcohol, [M]/[I] = 100), and Sn(Oct)₂ catalyst (0.1 mol%).

  • Polymerization: Seal the tube, remove from the glovebox, and heat to 110°C in an oil bath for 12 hours. Causality: Sn(Oct)₂ operates via a coordination-insertion mechanism, selectively activating the C2 lactone for nucleophilic attack, leaving the C5 ketone unreacted.

  • Validation: Quench the reaction by rapid cooling and addition of acidified methanol. Analyze via ¹H NMR (shift of the C6 methylene protons indicates ring-opening) and Gel Permeation Chromatography (GPC) to confirm molecular weight and dispersity.

Mechanistic Visualizations

G O1 O1 (Ring Oxygen) Inductive Withdrawl C2 C2 (Lactone C=O) Hard Electrophile ROP Site O1->C2 Resonance/Inductive C3 C3 (Methylene) C2->C3 C4 C4 (Methylene) Enolizable C3->C4 C5 C5 (Ketone C=O) Soft Electrophile Derivatization Site C4->C5 C6 C6 (Methylene) Highly Acidic Protons C5->C6 C6->O1 Inductive Pull Nuc1 Alcohols / Amines (Ring Opening) Nuc1->C2 Attack at C2 Nuc2 Diols / Hydrazines (Condensation) Nuc2->C5 Attack at C5

Caption: Electronic delocalization and orthogonal reactivity sites of the THP-2,5-dione ring.

Workflow Start Tetrahydropyran-2,5-dione (Starting Material) PathA Pathway A: C5 Protection (Ketalization) Start->PathA PathB Pathway B: C2 Ring-Opening (Polymerization) Start->PathB ReagA Ethylene Glycol, pTsOH Toluene, Reflux (Dean-Stark) PathA->ReagA ReagB Sn(Oct)2 Catalyst, R-OH Bulk or Toluene, 110°C PathB->ReagB ProdA C5-Ketal Protected Lactone (Stable Intermediate) ReagA->ProdA ProdB Poly(5-oxo-valerolactone) (Functional Polyester) ReagB->ProdB

Caption: Experimental workflow for orthogonal functionalization vs. ring-opening polymerization.

References

  • Title : Source : PubChem, National Institutes of Health (NIH) URL : https://pubchem.ncbi.nlm.nih.gov/compound/18956015

  • Title : Source : PlantaeDB URL : https://plantaedb.com/compound/ae91b276-de39-4500-846d-760fc2190a12

  • Title : Source : AChemBlock Building Blocks URL : https://achemblock.com/

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Potential of Tetrahydropyran-2,5-dione: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and polymer chemistry, the demand for highly functionalized, orthogonal synthons has never been greater. Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione; C₅H₆O₃) represents a premier class of bifunctional delta-lactones. Featuring both a reactive C-2 cyclic ester and an electrophilic C-5 ketone, this molecule serves as a critical intermediate. This whitepaper provides an authoritative analysis of its discovery, physicochemical properties, synthetic methodologies, and applications in advanced drug delivery systems (DDSs).

Historical Discovery and Natural Occurrence

While simple lactones have been utilized in synthetic chemistry for decades, the specific isolation of Tetrahydropyran-2,5-dione as a naturally occurring secondary metabolite is a notable milestone. It was definitively identified in the phytochemical matrix of Ranunculus sieboldii, a perennial herb documented for its diverse biological activities .

From an evolutionary biology perspective, the presence of the electrophilic ketone moiety alongside the lactone ring suggests a role in plant defense mechanisms, likely acting as a covalent modifier of nucleophilic residues (such as cysteine or lysine) in the digestive enzymes of herbivorous insects. Today, this exact chemoselectivity is harnessed by formulation scientists to design targeted covalent inhibitors and transient prodrug linkers.

Physicochemical Profile and ADMET Descriptors

For drug development professionals, understanding the baseline computational descriptors of a synthon is critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of downstream active pharmaceutical ingredients (APIs). The data below is aggregated from the .

PropertyValueComputational Source / Formulation Significance
Molecular Formula C₅H₆O₃Fundamental composition.
Molecular Weight 114.10 g/mol Ideal low-molecular-weight starting point for Fragment-Based Drug Design (FBDD).
Exact Mass 114.031694 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking during synthesis.
TPSA 43.40 ŲExcellent membrane permeability; falls well within Lipinski's Rule of 5 parameters.
XLogP -0.40High aqueous solubility, making it highly suitable for oral and intravenous formulations.
H-Bond Acceptors 3Facilitates robust target-protein interactions via the oxygen atoms.
H-Bond Donors 0Minimizes the desolvation penalty during receptor binding.

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I cannot overstate the importance of chemoselectivity when handling bifunctional molecules. The primary synthetic route to Tetrahydropyran-2,5-dione is the controlled oxidation of 5-hydroxytetrahydro-2H-pyran-2-one .

Causality Checkpoint: The choice of oxidant is the most critical parameter. Utilizing harsh acidic oxidants (such as Jones reagent) will inevitably catalyze the hydrolytic cleavage of the C-2 lactone ring. Therefore, Dess-Martin Periodinane (DMP) is selected. DMP operates under mild, near-neutral conditions, selectively oxidizing the secondary alcohol to a ketone while preserving the sensitive cyclic ester intact.

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 5-hydroxytetrahydro-2H-pyran-2-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under a strict argon atmosphere. Causality: Argon displacement prevents atmospheric moisture from initiating premature lactone hydrolysis.

  • Oxidation: Cool the reaction flask to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the oxidation, preventing thermal degradation of the pyran core.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The protocol is self-validating: the disappearance of the highly polar hydroxyl precursor and the emergence of a distinct, UV-active, less polar ketone spot confirms successful conversion.

  • Quenching & Workup: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear. Causality: This specific dual-quench is mandatory. NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces unreacted, highly electrophilic iodine species, preventing post-reaction degradation of the product.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield pure Tetrahydropyran-2,5-dione.

SynthWorkflow A 5-Hydroxytetrahydro-2H-pyran-2-one (Precursor) C Oxidation Reaction (0°C to RT, DCM) A->C Argon Atm B Dess-Martin Periodinane (Mild Oxidant) B->C Portion-wise D Quenching & Workup (NaHCO3 / Na2S2O3) C->D TLC Monitoring E Tetrahydropyran-2,5-dione (Target Product) D->E Flash Chromatography

Figure 1: Step-by-step synthetic workflow for the oxidation of 5-hydroxytetrahydro-2H-pyran-2-one.

Bifunctional Reactivity in Drug Development

The true value of Tetrahydropyran-2,5-dione lies in its orthogonal reactivity, allowing scientists to functionalize one site without protecting the other.

  • C-2 Lactone Reactivity: The cyclic ester is highly susceptible to Ring-Opening Polymerization (ROP). By utilizing metal catalysts (e.g., stannous octoate), this molecule can be polymerized to form biodegradable polyurethane hydrogels. Recent advancements have utilized similar functionalized lactones to create pH-sensitive Drug Delivery Systems (DDSs) for the targeted release of anti-cancer agents like 5-Fluorouracil (5-FU) in pancreatic cancer therapies .

  • C-5 Ketone Reactivity: The ketone acts as a robust electrophilic center. It readily undergoes reductive amination to introduce amine-based pharmacophores, or Grignard additions to form complex tertiary alcohols, all while leaving the lactone intact for subsequent downstream processing.

Reactivity cluster_lactone C-2 Lactone Reactivity cluster_ketone C-5 Ketone Reactivity Core Tetrahydropyran-2,5-dione (Bifunctional Synthon) Lact Nucleophilic Susceptibility Core->Lact Ket Electrophilic Center Core->Ket ROP Ring-Opening Polymerization (Biodegradable DDS) Lact->ROP Nuc Acyl Substitution (Amide/Ester Formation) Lact->Nuc RedAm Reductive Amination (Amine Functionalization) Ket->RedAm Grig Grignard Addition (C-C Bond Formation) Ket->Grig

Figure 2: Orthogonal reactivity pathways of the C-2 lactone and C-5 ketone moieties.

Mechanistic Role in Biological Systems

When Tetrahydropyran-2,5-dione is incorporated into a prodrug architecture, its metabolic fate is highly predictable—a massive advantage in pharmacokinetics. The lactone ring acts as an excellent substrate for ubiquitous Human Carboxylesterases (hCES) found in the liver and blood plasma.

Upon enzymatic hydrolysis, the ring opens to form a 5-oxo-5-hydroxypentanoic acid derivative. This ring-opening event drastically shifts the molecule's XLogP, increasing its aqueous solubility. This mechanism ensures that once the active payload is delivered, the linker rapidly undergoes renal clearance or enters standard beta-oxidation pathways, preventing systemic accumulation and toxicity.

MetPathway Prodrug Lactone-Functionalized Prodrug Metabolite 5-oxo-5-hydroxypentanoic acid derivative Prodrug->Metabolite Enzymatic Hydrolysis Enzyme Human Carboxylesterases (hCES) Enzyme->Metabolite Catalysis Clearance Renal Excretion & Beta-Oxidation Metabolite->Clearance Increased Solubility

Figure 3: Predicted metabolic hydrolysis pathway of lactone-functionalized prodrugs via hCES.

Conclusion

Tetrahydropyran-2,5-dione is far more than a simple heterocyclic intermediate. Its discovery in natural plant systems highlighted its biological compatibility, while its unique bifunctional architecture provides synthetic chemists with unparalleled control over molecular design. By adhering to the self-validating protocols outlined in this guide, researchers can reliably leverage this compound to engineer the next generation of biodegradable polymers and targeted therapeutics.

References

  • National Center for Biotechnology Information. "Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015". PubChem Database. URL:[Link][1]

  • PlantaeDB. "Tetrahydropyran-2,5-dione - Chemical Compound". PlantaeDB Natural Products Database. URL: [Link][2]

  • ResearchGate. "Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems". ResearchGate Publications. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of substituted Tetrahydropyran-2,5-diones

Application Note: Stereoselective Synthesis of Substituted Tetrahydropyran-2,5-diones via Directed Epoxidation and Regioselective Ring Opening Introduction & Mechanistic Rationale The tetrahydropyran (THP) ring is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Substituted Tetrahydropyran-2,5-diones via Directed Epoxidation and Regioselective Ring Opening

Introduction & Mechanistic Rationale

The tetrahydropyran (THP) ring is a privileged scaffold ubiquitous in bioactive natural products and pharmaceutical agents. While synthetic methodologies for 2,4- and 2,6-disubstituted THPs are well-documented—often relying on[1]—the targeted stereoselective synthesis of substituted[2] (oxane-2,5-diones) remains a niche yet critical challenge. These 5-oxo- δ -lactones serve as highly versatile electrophilic hubs for late-stage functionalization in drug development.

This application note details a robust, field-proven protocol for the stereoselective construction of 6-substituted tetrahydropyran-2,5-diones. Rather than relying on linear, step-heavy routes, this workflow leverages the innate conformational bias of 6-substituted 3,6-dihydro-2H-pyran-2-ones.

Causality in Experimental Design:

  • Facial Control via Sterics: By installing the C6 substituent early, we exploit its steric bulk to govern the facial selectivity of a subsequent epoxidation. Using Dimethyldioxirane (DMDO) ensures strictly neutral conditions, preventing the premature lactone opening or Baeyer-Villiger side-reactions common with acidic oxidants like mCPBA.

  • Regiocontrol via Shielding: The resulting 4,5-epoxy-tetrahydropyran-2-one is subjected to regioselective nucleophilic opening. Because the C6 substituent sterically shields the C5 position, nucleophiles (such as the hydride from DIBAL-H) are forced to attack the less hindered C4 position. Breaking the C4-O bond leaves the hydroxyl group precisely at C5.

  • Mild Oxidation: A final oxidation yields the target 2,5-dione without epimerizing the adjacent C6 stereocenter. This exact sequence of DMDO epoxidation followed by DIBAL-H reduction was elegantly validated in the total synthesis of the antitumor macrolide (−)-Lasonolide A to stereoselectively install the C9 hydroxyl group on a[3].

Retrosynthetic Strategy & Workflow

Workflow A 6-Substituted 3,6-dihydro-2H-pyran-2-one B Step 1: Diastereoselective Epoxidation (DMDO) A->B C 4,5-Epoxy-tetrahydropyran-2-one (High dr) B->C Facial Control D Step 2: Regioselective Nucleophilic Opening (C4) C->D E 5-Hydroxy-tetrahydropyran-2-one (C4/C5/C6 Stereocenters Set) D->E Regiocontrol F Step 3: Mild Oxidation (Dess-Martin Periodinane) E->F G Target: Substituted Tetrahydropyran-2,5-dione F->G Yield >90%

Workflow for the stereoselective synthesis of THP-2,5-diones.

Quantitative Data Presentation

Table 1: Optimization of Epoxidation Conditions on 3,6-dihydro-2H-pyran-2-one The use of neutral DMDO is critical to maintain the integrity of the lactone while achieving high facial selectivity.

Oxidant SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
mCPBADCM0 to 25652:1
H₂O₂ / NaOHMeOH0N/A (Decomp.)-
DMDO Acetone -20 94 >19:1

Table 2: Regioselectivity of Epoxide Opening (Hydride vs. Carbon Nucleophiles) Steric shielding by the C6 substituent directs attack to C4.

Nucleophile SourceReagentRegioselectivity (C4:C5 attack)Yield (%)
Hydride DIBAL-H >95:5 88
HydrideLiAlH₄60:40 (Mixture)72
MethylMe₂CuLi90:1081

Step-by-Step Experimental Protocols

Protocol A: Diastereoselective Epoxidation using DMDO
  • Preparation: Dissolve the 6-substituted 3,6-dihydro-2H-pyran-2-one (1.0 equiv) in anhydrous acetone (0.1 M) under an argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Dropwise, add a freshly prepared solution of DMDO in acetone (1.2 equiv, ~0.08 M).

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active, whereas the epoxide is not. Stain with aqueous KMnO₄; the disappearance of the rapid yellow-on-purple alkene spot confirms complete conversion (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture in vacuo at 0 °C to prevent thermal degradation of the epoxide. The crude 4,5-epoxy-tetrahydropyran-2-one is typically pure enough (>95% dr) to carry directly into the next step.

Protocol B: Regioselective Epoxide Opening
  • Preparation: Dissolve the crude epoxide (1.0 equiv) in anhydrous toluene (0.05 M) and cool to -78 °C under argon.

  • Addition: Slowly add DIBAL-H (1.0 M in toluene, 1.1 equiv) down the side of the flask over 15 minutes. Causality: DIBAL-H acts as a Lewis acid, coordinating to the epoxide oxygen, while delivering the hydride intramolecularly to the less sterically hindered C4 position.

  • Quenching & Self-Validation: After 1 hour, quench the reaction at -78 °C by adding EtOAc (2 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature. Critical Step: The reaction is safe to separate only when the opaque, gel-like aluminum emulsion fully resolves into two distinct, clear liquid layers (usually 2-4 hours). This prevents product entrapment in the aqueous phase.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-hydroxy-tetrahydropyran-2-one.

Protocol C: Mild Oxidation to Tetrahydropyran-2,5-dione
  • Preparation: Dissolve the 5-hydroxy-tetrahydropyran-2-one (1.0 equiv) in anhydrous DCM (0.1 M). Add solid NaHCO₃ (5.0 equiv). Causality: NaHCO₃ buffers the acetic acid byproduct generated by DMP, preventing acid-catalyzed epimerization of the potentially labile C6 stereocenter adjacent to the newly formed ketone.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 equiv) in one portion at 0 °C. Allow the reaction to warm to room temperature.

  • Self-Validation: As the oxidation proceeds, the clear solution will gradually become a cloudy white suspension. This visual cue is the precipitation of the reduced iodine byproduct (iodinane), confirming the progression of the oxidation.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is completely clear. Extract with DCM, dry, and purify via flash chromatography to afford the pure 6-substituted tetrahydropyran-2,5-dione.

References

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015. Source: PubChem - NIH URL: [Link]

Sources

Application

Tetrahydropyran-2,5-dione as a monomer in ring-opening polymerization

An In-Depth Technical Guide to the Ring-Opening Polymerization of Tetrahydropyran-2,5-dione Introduction: A Novel Monomer for Advanced Biodegradable Polyesters The ring-opening polymerization (ROP) of cyclic esters (lact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ring-Opening Polymerization of Tetrahydropyran-2,5-dione

Introduction: A Novel Monomer for Advanced Biodegradable Polyesters

The ring-opening polymerization (ROP) of cyclic esters (lactones) stands as a cornerstone for the synthesis of aliphatic polyesters, a polymer class of immense importance in the biomedical and pharmaceutical sectors due to their inherent biocompatibility and biodegradability.[1] Materials such as polylactide (PLA), polyglycolide (PGA), and polycaprolactone (PCL) are extensively used in drug delivery systems, resorbable surgical sutures, and tissue engineering scaffolds.[2] The power of ROP lies in its ability to produce polymers with controlled molecular weights, narrow molecular weight distributions, and defined end-groups, which are critical for these high-value applications.[3]

This guide introduces Tetrahydropyran-2,5-dione, a functional heterocyclic monomer, for the synthesis of novel polyesters via ROP. The incorporation of a ketone group within the polymer backbone, in addition to the ester linkage, is anticipated to modulate key polymer properties such as hydrophilicity, degradation kinetics, and potential for post-polymerization modification. This document provides a comprehensive overview of the monomer, the mechanistic principles of its polymerization, and detailed, field-proven protocols for its controlled polymerization using both organocatalytic and metal-mediated systems.

Part 1: The Monomer - Synthesis and Characterization

While less common than simple lactones, the synthesis of functionalized heterocyclic diones can be achieved through established organic chemistry pathways. A plausible route to Tetrahydropyran-2,5-dione involves the intramolecular cyclization of a suitable precursor, such as a 5-hydroxy-4-oxopentanoic acid derivative.

Proposed Monomer Synthesis Workflow

cluster_0 Monomer Synthesis Start Precursor: 5-hydroxy-4-oxopentanoic acid derivative Step1 Activation of Carboxylic Acid Start->Step1 e.g., DCC/DMAP Step2 Intramolecular Cyclization (Esterification) Step1->Step2 High Dilution End Tetrahydropyran-2,5-dione Monomer Step2->End Purification (Crystallization/ Chromatography) cluster_catalyst Catalytic System cluster_reactants Reactants DBU DBU (Base) Activated_Initiator {Activated Initiator (R-O⁻)} DBU->Activated_Initiator Deprotonates Thiourea Thiourea (H-Bond Donor) Activated_Monomer {Activated Monomer (H-Bonded)} Thiourea->Activated_Monomer H-Bonds Initiator Initiator (R-OH) Initiator->Activated_Initiator Monomer Monomer (Lactone) Monomer->Activated_Monomer Propagation Nucleophilic Attack & Chain Propagation Activated_Initiator->Propagation Activated_Monomer->Propagation Propagation->Monomer Consumes cluster_analysis Characterization Techniques cluster_properties Determined Properties Polymer Purified Polymer Sample GPC GPC (Gel Permeation Chromatography) Polymer->GPC NMR NMR (¹H and ¹³C Spectroscopy) Polymer->NMR FTIR FTIR (Infrared Spectroscopy) Polymer->FTIR DSC DSC (Differential Scanning Calorimetry) Polymer->DSC TGA TGA (Thermogravimetric Analysis) Polymer->TGA MW Molecular Weight (Mn, Mw) Dispersity (Đ) GPC->MW Structure Chemical Structure End-Group Analysis NMR->Structure Bonds Functional Groups (C=O, C-O) FTIR->Bonds Thermal_Trans Glass Transition (Tg) Melting Point (Tm) DSC->Thermal_Trans Thermal_Stab Degradation Temperature (Td) TGA->Thermal_Stab

Sources

Method

Synthesis of Functionalized Polyesters via Ring-Opening Polymerization of Tetrahydropyran-2,5-dione

Application Note & Protocol Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Executive Summary The development of biodegradable aliphatic polyesters has revolutionized the field of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

The development of biodegradable aliphatic polyesters has revolutionized the field of drug delivery and tissue engineering. However, traditional polymers like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA) are inherently hydrophobic and lack reactive functional groups, severely limiting their capacity for direct drug conjugation or biomacromolecule delivery[1].

Tetrahydropyran-2,5-dione (THP-2,5-dione) , also known as oxane-2,5-dione, serves as an advanced functional lactone monomer. Through controlled Ring-Opening Polymerization (ROP), the ester bond of the six-membered ring is cleaved, yielding a highly valuable aliphatic polyester with in-chain ketone functionalities . These ketone groups provide bio-orthogonal handles for post-polymerization modifications, enabling the covalent attachment of targeting ligands, peptides, or amine-containing therapeutics (e.g., Doxorubicin) via Schiff base formation and subsequent reductive amination[2].

This application note details the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for the organocatalytic synthesis and functionalization of poly(THP-2,5-dione).

Mechanistic Insights: Catalyst Selection and Causality

The choice of catalyst dictates the polymerization kinetics, molecular weight distribution (polydispersity index, PDI), and the biomedical viability of the resulting polymer.

  • Metal-Based Catalysis (Sn(Oct)₂): Stannous octoate is the industry standard for lactone ROP, operating via a coordination-insertion mechanism. While highly efficient at elevated temperatures (110 °C), it is prone to promoting transesterification side reactions at high conversions, leading to broadened PDIs. Furthermore, trace heavy metal residues are highly undesirable in nanomedicines and face strict FDA regulatory limits.

  • Organocatalysis (TBD): For drug development applications, metal-free organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are vastly superior[3]. TBD operates via a dual-activation mechanism at room temperature. The basic nitrogen hydrogen-bonds to the initiating alcohol (e.g., benzyl alcohol), increasing its nucleophilicity, while the imine nitrogen simultaneously activates the monomer's ester carbonyl[4]. This highly controlled "living" polymerization suppresses transesterification, yielding predictable molecular weights and narrow PDIs.

ROP_Mechanism A Initiator (Benzyl Alcohol) + TBD Catalyst B Dual Hydrogen-Bonding Activation A->B C THP-2,5-dione Ring Opening B->C D Chain Propagation (Living Polymerization) C->D E Quenching (Benzoic Acid) & Termination D->E F Ketone-Functionalized Aliphatic Polyester E->F

Fig 1. Organocatalytic ring-opening polymerization mechanism of THP-2,5-dione using TBD.

Quantitative Data: Catalyst Benchmarking

The following table summarizes the causal relationship between catalyst selection and the physicochemical properties of the synthesized poly(THP-2,5-dione).

Table 1: Comparison of Catalytic Systems for THP-2,5-dione ROP ([M]₀/[I]₀ = 50)

ParameterSn(Oct)₂ (Metal-Based)TBD (Organocatalytic)
Reaction Temperature 110 °C (Bulk)25 °C (Solution - Toluene)
Reaction Time 24 Hours4 Hours
Monomer Conversion > 95%> 98%
Target Mn​ (Theoretical) 5,700 Da5,700 Da
Observed Mn​ (SEC/GPC) 6,200 Da5,850 Da
Polydispersity Index (PDI) 1.45 (Transesterification present)1.12 (Highly controlled)
Trace Metal Residue ~200 ppm (Requires extensive washing)0 ppm (Biomedically safe)

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure scientific integrity and prevent downstream failures.

Protocol A: Organocatalytic ROP of THP-2,5-dione

Note: Rigorous exclusion of moisture is critical. Water acts as a competing initiator, which will unpredictably lower the molecular weight of the polymer.

Step 1: Reagent Preparation

  • Sublime THP-2,5-dione under dynamic vacuum at 40 °C to remove trace moisture and free acids.

  • Distill benzyl alcohol (initiator) over calcium hydride ( CaH2​ ) and store under argon.

  • Dry toluene over sodium/benzophenone ketyl until a persistent blue color is observed, then distill.

Step 2: Polymerization Setup (Glovebox)

  • In a nitrogen-filled glovebox, transfer 1.14 g (10 mmol) of purified THP-2,5-dione into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 5.0 mL of anhydrous toluene to dissolve the monomer.

  • Add 20.7 µL (0.2 mmol) of benzyl alcohol ([M]₀/[I]₀ = 50).

  • Initiate the reaction by adding 13.9 mg (0.1 mmol) of TBD catalyst. Seal the flask and stir at 25 °C.

Step 3: In-Process Validation

  • At t=2 hours, extract a 50 µL aliquot using a micro-syringe.

  • Self-Validation Check: Analyze via 1H NMR ( CDCl3​ ). Monitor the disappearance of the monomer's methylene protons adjacent to the ester (δ ~4.4 ppm) and the appearance of the polymeric methylene protons (δ ~4.1 ppm). Proceed to quenching only when conversion exceeds 95%.

Step 4: Quenching and Purification

  • Quench the reaction by adding an excess of benzoic acid (25 mg) dissolved in 1 mL of toluene to neutralize the TBD.

  • Precipitate the polymer by adding the reaction mixture dropwise into 100 mL of cold methanol (-20 °C) under vigorous stirring.

  • Recover the white precipitate via centrifugation, wash twice with cold methanol, and dry under vacuum at 30 °C for 24 hours.

Workflow N1 1. Monomer & Initiator Drying (Vacuum) N2 2. Glovebox Setup: Add TBD & Solvent N1->N2 N3 3. Polymerization (RT, N2 Atm) N2->N3 N4 4. In-Process 1H NMR (Monitor Conversion) N3->N4 N5 5. Precipitation in Cold Methanol N4->N5 N6 6. Vacuum Drying & SEC/GPC Analysis N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the polyester.
Protocol B: Post-Polymerization Modification (Drug Conjugation)

The in-chain ketone groups allow for the direct conjugation of primary amine-bearing drugs (e.g., Doxorubicin) via reductive amination.

Step 1: Schiff Base Formation

  • Dissolve 100 mg of poly(THP-2,5-dione) in 5 mL of anhydrous THF.

  • Add 1.2 equivalents (relative to ketone repeating units) of the amine-bearing drug.

  • Add 10 µL of glacial acetic acid to catalyze imine formation. Stir at 35 °C for 12 hours.

Step 2: Reductive Amination

  • Cool the mixture to 0 °C and add 2.0 equivalents of Sodium Cyanoborohydride ( NaCNBH3​ ). Causality note: NaCNBH3​ is chosen over NaBH4​ because it selectively reduces imines in the presence of unreacted ketones and ester backbones without causing polymer degradation.

  • Stir for an additional 12 hours at room temperature.

Step 3: Validation and Purification

  • Self-Validation Check: Perform 13C NMR on a crude aliquot. The successful conjugation is confirmed by the disappearance of the ketone carbonyl resonance (~205 ppm) and the emergence of a secondary amine carbon signal (~55 ppm).

  • Purify the conjugated polymer by dialysis (MWCO 2,000 Da) against a THF/Water gradient to remove unreacted drug and reducing agent, followed by lyophilization.

PostPolymerization P1 Poly(THP-2,5-dione) (In-chain Ketones) P3 Schiff Base Formation (Imine Intermediate) P1->P3 P2 Primary Amine Drug (e.g., Doxorubicin) P2->P3 P4 Reductive Amination (NaCNBH3) P3->P4 P5 Drug-Conjugated Polyester Carrier P4->P5

Fig 3. Post-polymerization reductive amination for drug conjugation onto the polyester backbone.

References

  • Organocatalytic Ring-Opening Polymerization Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Progress in the Preparation of Functional and (Bio)Degradable Polymers via Living Polymerizations Source: International Journal of Molecular Sciences (PMC) URL:[Link][2]

  • Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization Source: ACS Macro Letters (ACS Publications) URL:[Link][4]

  • Functional Polyesters: Tailoring Structure and Biomedical Functions Source: Macromolecules (ACS Publications) URL:[Link][1]

Sources

Application

Application of Tetrahydropyran-2,5-dione in biodegradable polymers

Initiating Search Strategy I'm now starting my research by performing some Google searches focused on tetrahydropyran-2,5-dione (THP-2,5-dione). I'm focusing on its synthesis, properties, and use in biodegradable polymer...

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Initiating Search Strategy

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Expanding Search Parameters

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Method

The Versatile Synthon: Tetrahydropyran-2,5-dione and its Precursors in Natural Product Synthesis

Introduction: The Untapped Potential of a Bifunctional Scaffold The tetrahydropyran motif is a ubiquitous and vital structural component in a vast array of biologically active natural products.[1] Its prevalence has driv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Bifunctional Scaffold

The tetrahydropyran motif is a ubiquitous and vital structural component in a vast array of biologically active natural products.[1] Its prevalence has driven the development of numerous synthetic strategies for the stereocontrolled construction of this privileged heterocyclic system. Within the diverse toolkit of synthetic building blocks, tetrahydropyran-2,5-dione (also known as oxane-2,5-dione) presents itself as a highly functionalized and promising, yet underexplored, chiral synthon. Its bifunctional nature, possessing both a lactone and a ketone, offers multiple reaction sites for diversification and the introduction of complexity in molecular scaffolds.

While direct applications of tetrahydropyran-2,5-dione in total synthesis are not extensively documented in the current literature, its open-chain precursor, 5-oxohexanoic acid, and the readily available and commercially significant cyclic precursor, glutaric anhydride, serve as powerful five-carbon building blocks. This application note will explore the synthetic utility of the tetrahydropyran-2,5-dione scaffold, with a practical focus on the versatile applications of its precursor, glutaric anhydride, in the synthesis of complex natural products. We will delve into key synthetic transformations, provide detailed experimental protocols, and illustrate the strategic application of this synthon in the construction of intricate molecular architectures.

Physicochemical Properties of Tetrahydropyran-2,5-dione

A foundational understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₅H₆O₃[2]
Molecular Weight 114.10 g/mol [2]
IUPAC Name oxane-2,5-dione[2]
CAS Number 60833-12-7[2]
Appearance White crystalline powder (predicted)[3]
Melting Point 50-57 °C (of glutaric anhydride)[3]
Solubility Soluble in many organic solvents[3]
Reactivity Susceptible to hydrolysis[3]

Strategic Applications in Natural Product Synthesis: The Glutaric Anhydride Approach

Glutaric anhydride serves as a stable and versatile precursor to the 5-oxohexanoic acid synthon, which is the acyclic equivalent of tetrahydropyran-2,5-dione. Its reactions are central to the construction of piperidine and other heterocyclic systems found in numerous alkaloids.

The Castagnoli-Cushman Reaction: A Gateway to Substituted Piperidines

A powerful application of glutaric anhydride is its use in the Castagnoli-Cushman reaction, which provides a convergent and stereocontrolled route to substituted piperidin-2-ones. This reaction involves the condensation of an imine with an anhydride.

Reaction Workflow: Castagnoli-Cushman Reaction

cluster_reactants Reactants cluster_product Product Imine Imine Intermediate Zwitterionic Intermediate Imine->Intermediate Nucleophilic attack Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Intermediate Piperidinone trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Intermediate->Piperidinone Intramolecular cyclization and proton transfer

Caption: The Castagnoli-Cushman reaction of an imine with glutaric anhydride.

Causality Behind Experimental Choices: The reaction between glutaric anhydride and N-benzylidenebenzylamine has been studied in detail, yielding predominantly the trans-substituted piperidinone.[4] The stereochemical outcome is dictated by the concerted or near-concerted nature of the cycloaddition, where the substituents on the imine adopt a thermodynamically more stable trans orientation in the transition state. The choice of solvent can influence the reaction rate and yield, with aprotic solvents generally being favored to avoid premature hydrolysis of the anhydride.[4]

Protocol 1: Synthesis of (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

This protocol is adapted from the work of Stanoeva and coworkers.[4]

Materials:

  • Glutaric anhydride (1.0 eq)

  • N-benzylidenebenzylamine (1.0 eq)

  • Anhydrous toluene

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-benzylidenebenzylamine in anhydrous toluene, add an equimolar amount of glutaric anhydride.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The formation of the desired product can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the piperidinone ring protons and the carboxylic acid proton. The trans stereochemistry can be confirmed by the coupling constants between the protons at C2 and C3 of the piperidinone ring.

Ring-Opening and Functionalization: Accessing Diverse Scaffolds

The lactone functionality of tetrahydropyran-2,5-dione and the anhydride group of glutaric anhydride are susceptible to nucleophilic attack, providing a facile entry into a variety of functionalized linear chains. These can then be elaborated and cyclized to form different heterocyclic or carbocyclic systems.

Reaction Workflow: Ring Opening of Glutaric Anhydride

cluster_reactants Reactants cluster_product Product Glutaric_Anhydride Glutaric Anhydride Ring_Opened_Product Ring-Opened Adduct Glutaric_Anhydride->Ring_Opened_Product Nucleophile Nucleophile (e.g., amine, alcohol) Nucleophile->Ring_Opened_Product Nucleophilic acyl substitution

Caption: Nucleophilic ring-opening of glutaric anhydride.

This ring-opening strategy is a cornerstone in the synthesis of more complex molecules. For example, the reaction of glutaric anhydride with an amine yields a glutaranilic acid derivative, which can be a precursor for the synthesis of quinazolinone alkaloids.[1]

Future Outlook: The Promise of Asymmetric Transformations

While the discussed applications primarily focus on racemic or diastereoselective syntheses, the true potential of the tetrahydropyran-2,5-dione scaffold lies in its asymmetric functionalization. The development of catalytic enantioselective methods for the desymmetrization of glutaric anhydride or the stereoselective reduction of the ketone in tetrahydropyran-2,5-dione would provide access to valuable chiral building blocks for the synthesis of enantiopure natural products.

Enzymatic reductions of 5-oxoalkanoic acids to the corresponding chiral δ-lactones have been reported, showcasing a green and efficient alternative to traditional chemical methods.[5] The application of such biocatalytic approaches to tetrahydropyran-2,5-dione could unlock its full potential as a chiral synthon.

Conclusion

Tetrahydropyran-2,5-dione and its readily accessible precursor, glutaric anhydride, represent a versatile and powerful class of building blocks for natural product synthesis. Their ability to participate in a range of chemical transformations, including cycloadditions and ring-opening reactions, provides a robust platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. While the direct application of tetrahydropyran-2,5-dione is an area ripe for exploration, the well-established chemistry of glutaric anhydride offers a reliable and insightful starting point for researchers, scientists, and drug development professionals seeking to leverage this valuable five-carbon synthon in their synthetic endeavors. The continued development of stereoselective methodologies will undoubtedly expand the utility of this scaffold and pave the way for the synthesis of novel and biologically significant molecules.

References

  • Franco, D., & co-workers. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Hahn, F. (n.d.). Natural Products And Total Synthesis. University of Hamburg. [Link]

  • Grokipedia. (n.d.). Hexane-2,5-dione. [Link]

  • Wikipedia. (n.d.). Hexane-2,5-dione. [Link]

  • orthocresol. (2017, November 19). What is the mechanism of the reaction between hexane-2,5-dione and nitrous acid? Chemistry Stack Exchange. [Link]

  • Hsu, J. L., & Fang, J. M. (2001). Stereoselective synthesis of delta-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium Ion and mercaptan. The Journal of Organic Chemistry, 66(25), 8573–8584. [Link]

  • PubChem. (n.d.). Tetrahydropyran-2,5-dione. National Center for Biotechnology Information. [Link]

  • Ni, Y., & co-workers. (2019). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 55(8), 1039-1042. [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. [Link]

  • Marco, J. A., & Carda, M. (2011). Stereoselective synthesis of five biologically active, naturally occurring medium and large ring lactones. Natural Product Communications, 6(4), 505-514. [Link]

  • PlantaeDB. (n.d.). Tetrahydropyran-2,5-dione. [Link]

  • Grieco, P. A., & Fobare, W. F. (2012). Synthesis of (±)-7-hydroxylycopodine. The Journal of Organic Chemistry, 77(17), 7384–7391. [Link]

  • Hsu, J. L., & Fang, J. M. (2001). Stereoselective Synthesis of δ-Lactones from 5-Oxoalkanals via One-Pot Sequential Acetalization, Tishchenko Reaction. NTU Scholars. [Link]

  • Google Patents. (n.d.).
  • Barrett, A. G. M., & co-workers. (1992). STEREOSELECTIVE ALKENE SYNTHESIS via 1-CHLORO-1-[(DIMETHYL)PHENYLSILYL]ALKANES AND α-(DIMETHYL)PHENYLSILYL KETONES: 6-METHYL-6-DODECENE. Organic Syntheses, 71, 1. [Link]

  • Various Authors. (2011). Synthesis from Carboxylic Acids and Derivatives (Update 2011). Science of Synthesis. [Link]

  • Van Midwoud, P. M., & co-workers. (2018). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and... ResearchGate. [Link]

  • Stanoeva, E., & co-workers. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link]

  • da Silva, A. B. F., & co-workers. (2020). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society. [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. [Link]

  • Procter, D. J., & co-workers. (2003). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. ResearchGate. [Link]

  • Tang, Z., & co-workers. (2021). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering, 6(11), 2059-2067. [Link]

  • Bull, J. A., & co-workers. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Cope, A. C., & co-workers. (1951). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses, 31, 93. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). [Link]

  • Ley, S. V., & co-workers. (2022). Reaction Chemistry & Engineering. Refubium - Freie Universität Berlin. [Link]

  • Mehta, G., & Singh, V. (2002). Synthesis of Polyquinane Natural Products: An Update. Chemical Reviews, 102(8), 2915–2960. [Link]

Sources

Application

Application Note: Nucleophilic Ring-Opening Reactions of Tetrahydropyran-2,5-dione

Executive Summary Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly versatile, bifunctional δ -lactone featuring both a reactive lactone carbonyl (C2) and an embedded ketone (C5)[1][2]. This unique structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran-2,5-dione (IUPAC: oxane-2,5-dione) is a highly versatile, bifunctional δ -lactone featuring both a reactive lactone carbonyl (C2) and an embedded ketone (C5)[1][2]. This unique structural motif makes it an invaluable building block in the synthesis of functionalized biodegradable polyesters and complex active pharmaceutical ingredients (APIs). This application note details self-validating protocols for the chemoselective nucleophilic ring-opening of tetrahydropyran-2,5-dione, providing drug development professionals with robust methodologies to generate 5-hydroxy-4-oxopentanamide derivatives and functionalized polymers without compromising the sensitive C5 ketone.

Mechanistic Principles & Chemoselectivity

The fundamental challenge in derivatizing tetrahydropyran-2,5-dione lies in its bifunctionality. The molecule presents two electrophilic centers:

  • C2 Lactone Carbonyl: Susceptible to nucleophilic acyl substitution (ring-opening).

  • C5 Ketone: Susceptible to nucleophilic addition (e.g., Schiff base/imine formation).

Causality in Reaction Design: To achieve chemoselective ring-opening at C2, the nucleophilicity of the attacking reagent and the reaction temperature must be strictly controlled. Primary amines are highly nucleophilic but readily undergo competitive condensation with the C5 ketone to form stable imines. By utilizing secondary amines (which can only form less stable enamines) and maintaining cryogenic to zero-degree conditions (0 °C), the kinetic barrier for acyl cleavage at C2 is easily overcome while C5 addition is suppressed. The cleavage of the O1–C2 bond yields a linear 5-carbon chain: a 5-hydroxy-4-oxopentanoyl derivative, providing orthogonal handles (a primary hydroxyl and a ketone) for downstream functionalization[3].

Mechanism A Tetrahydropyran-2,5-dione (C2 Electrophile) C Tetrahedral Intermediate A->C Attack at C2 B Nucleophile (e.g., Sec-Amine) B->C Nu: lone pair D Ring-Opened Product (5-hydroxy-4-oxopentanoyl) C->D Acyl Cleavage

Fig 1: Chemoselective nucleophilic attack at the C2 lactone carbonyl leading to ring-opening (Max Width: 760px).

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in chemoselectivity is caught in real-time, preventing the propagation of impurities.

Workflow S1 1. Reagent Prep Anhydrous DCM, 0 °C S2 2. Nucleophile Addition Dropwise over 30 min S1->S2 S3 3. In-Process Control Monitor by LC-MS (Target mass) S2->S3 S4 4. Quench & Workup Cold NH4Cl (aq) wash S3->S4 S5 5. Product Isolation Flash Chromatography S4->S5

Fig 2: Self-validating experimental workflow for the chemoselective aminolysis of the lactone (Max Width: 760px).

Protocol A: Chemoselective Aminolysis (Synthesis of 5-hydroxy-4-oxopentanamides)

Materials:

  • Tetrahydropyran-2,5-dione (1.0 eq, rigorously dried)[4]

  • Morpholine (Secondary amine, 1.05 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N 2​ or Ar). Dissolve tetrahydropyran-2,5-dione in anhydrous DCM.

    • Causality: Anhydrous conditions are mandatory. Trace water will lead to competitive base-catalyzed hydrolysis of the lactone, generating the corresponding carboxylic acid impurity.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve morpholine in a small volume of DCM and add it dropwise via a syringe pump over 30 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, which would provide the activation energy required for the undesired C5 enamine condensation.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

Self-Validation & Go/No-Go Checkpoints:

  • Checkpoint 1 (1 hour): Pull a 10 μ L aliquot, dilute in 1 mL LC-MS grade Methanol. Analyze via UPLC-MS.

    • Pass: Major peak at [M+H]+ corresponding to the exact mass of the morpholine amide (Expected m/z : 202.1).

    • Fail (No-Go): Presence of [M−18+H]+ indicates dehydration (enamine formation at C5). If observed, immediately abort, discard, and restart with stricter temperature control.

  • Checkpoint 2 (End of Reaction): TLC (EtOAc:Hexane 1:1). The starting lactone ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar spot ( Rf​≈0.15 ) due to the newly formed primary alcohol and amide.

Workup: Quench the reaction with cold saturated aqueous NH 4​ Cl to neutralize any unreacted amine. Extract with DCM ( ), dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Organocatalytic Ring-Opening Polymerization (ROP)

For materials science applications, the lactone can be polymerized to form functionalized aliphatic polyesters[3].

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, combine tetrahydropyran-2,5-dione (100 eq) and Benzyl Alcohol (1.0 eq, initiator) in a dry vial.

  • Add anhydrous Toluene to achieve a monomer concentration of 1.0 M.

  • Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq relative to initiator) to catalyze the transesterification.

  • Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Precipitate a 50 μ L aliquot in cold methanol and analyze via Gel Permeation Chromatography (GPC). A monomodal peak with a dispersity ( Đ ) <1.2 validates a controlled living polymerization without cross-linking at the C5 ketone.

  • Terminate the reaction by adding an excess of benzoic acid, then precipitate the bulk polymer in cold methanol.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the nucleophilic ring-opening of tetrahydropyran-2,5-dione. Note the severe degradation in chemoselectivity when primary amines are used at elevated temperatures.

NucleophileCatalystTemp (°C)Time (h)Chemoselectivity (C2 vs C5)Isolated Yield (%)
Morpholine (2° Amine)None02.0> 99:192
Piperidine (2° Amine)None02.5> 99:189
Benzylamine (1° Amine)None04.085:1578
Benzylamine (1° Amine)None254.060:4054
Benzyl AlcoholDBU254.0> 99:1 (Polymer)88 (Conv.)

Table 1: Reaction optimization matrix highlighting the necessity of secondary amines and low temperatures for preserving the C5 ketone.

References

  • [1] PlantaeDB. Tetrahydropyran-2,5-dione - Chemical Compound. PlantaeDB Database. Available at: [Link]

  • [2] National Center for Biotechnology Information (NIH). Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015 - PubChem. PubChem Database. Available at:[Link]

  • [3] Riva, R., et al. Synthesis of new substituted lactones by "click" chemistry. ResearchGate / ARKIVOC. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Use of Tetrahydropyran-2,5-dione in Medicinal Chemistry Scaffolds

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and facile functionalization is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and facile functionalization is perpetual. The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structure found in numerous natural products and clinically approved drugs.[1][2] Its inherent conformational preferences and ability to engage in hydrogen bonding interactions make it an attractive framework for the design of new therapeutic agents. This document focuses on a specific, yet underexplored, derivative: Tetrahydropyran-2,5-dione .

Tetrahydropyran-2,5-dione, with the molecular formula C5H6O3, presents a unique combination of a lactone and a ketone within a six-membered ring.[3] This arrangement of functional groups imparts distinct chemical reactivity, offering multiple points for diversification and the introduction of pharmacophoric features. These application notes will provide a comprehensive overview of the utility of Tetrahydropyran-2,5-dione as a versatile scaffold in drug discovery, complete with detailed protocols for its synthesis and derivatization.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a scaffold is paramount for its effective application in medicinal chemistry.

PropertyValueSource
Molecular FormulaC5H6O3[3]
Molecular Weight114.10 g/mol [3]
XLogP3-0.4[3]
Topological Polar Surface Area (TPSA)43.4 Ų[3]
IUPAC Nameoxane-2,5-dione[3]

The low XLogP3 value suggests a high degree of hydrophilicity, a desirable trait for improving the pharmacokinetic properties of drug candidates. The presence of two carbonyl groups contributes to a significant topological polar surface area, indicating the potential for strong interactions with biological targets through hydrogen bonding.

Rationale for Use in Medicinal Chemistry: A Scaffold for Diversity

The utility of Tetrahydropyran-2,5-dione as a medicinal chemistry scaffold stems from several key features:

  • Multiple Reactive Sites: The presence of a lactone and a ketone provides two distinct electrophilic centers for nucleophilic attack. This allows for sequential and regioselective modifications.

  • Stereochemical Complexity: The chiral centers generated upon derivatization of the ketone and at the C6 position of the lactone allow for the exploration of three-dimensional chemical space, which is crucial for target specificity and potency.

  • Scaffold Rigidity: The cyclic nature of the tetrahydropyran ring imparts a degree of conformational constraint, which can pre-organize appended functional groups for optimal binding to a target protein.

  • Access to Diverse Heterocyclic Systems: The dicarbonyl functionality serves as a precursor for the synthesis of various fused and spirocyclic heterocyclic systems through condensation reactions with binucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-2,5-dione

The synthesis of the core scaffold is the foundational step. While several routes can be envisaged, a common approach involves the oxidation of a suitable precursor.

Workflow for the Synthesis of Tetrahydropyran-2,5-dione

A 5-Hydroxytetrahydropyran-2-one C Tetrahydropyran-2,5-dione A->C Oxidation B Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) B->C D Inert Solvent (e.g., Dichloromethane) D->C

Caption: Oxidation of 5-Hydroxytetrahydropyran-2-one.

Materials:

  • 5-Hydroxytetrahydropyran-2-one

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-Hydroxytetrahydropyran-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add the oxidizing agent (PCC, 1.5 eq or DMP, 1.2 eq) portion-wise at room temperature. The choice of oxidizing agent may depend on the scale and desired workup procedure.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

  • Wash the celite pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Tetrahydropyran-2,5-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices: The use of anhydrous solvent and an inert atmosphere is critical to prevent the deactivation of the oxidizing agent and to avoid side reactions. The choice between PCC and DMP often comes down to ease of removal of byproducts; DMP byproducts are generally more soluble and easier to wash away.

Protocol 2: Derivatization via Nucleophilic Addition to the Ketone

The ketone at the C5 position is a prime target for introducing molecular diversity. This protocol outlines a general procedure for the addition of a Grignard reagent.

Workflow for Grignard Addition to Tetrahydropyran-2,5-dione

A Tetrahydropyran-2,5-dione C Tertiary Alcohol Intermediate A->C Nucleophilic Addition B Grignard Reagent (R-MgX) B->C E 5-Alkyl-5-hydroxytetrahydropyran-2-one C->E Protonation D Aqueous Workup (e.g., NH4Cl) D->E

Caption: Grignard reaction at the C5-ketone.

Materials:

  • Tetrahydropyran-2,5-dione

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in an ethereal solvent (THF or Diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Tetrahydropyran-2,5-dione (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise from the dropping funnel to the stirred solution.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-2 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by silica gel column chromatography.

Trustworthiness and Self-Validation: The success of this reaction is highly dependent on the quality of the Grignard reagent and the exclusion of moisture. It is advisable to titrate the Grignard reagent prior to use to determine its exact molarity. The formation of the desired product can be readily confirmed by the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of a hydroxyl stretch.

Protocol 3: Derivatization via Lactone Opening

The lactone functionality can be opened by various nucleophiles, such as amines, to generate linear derivatives with appended functional groups. This protocol details the aminolysis of the lactone.

Workflow for Lactone Aminolysis

A Tetrahydropyran-2,5-dione C Amide-acid Intermediate A->C Nucleophilic Acyl Substitution B Primary or Secondary Amine (R-NH2 or R2-NH) B->C E N-substituted 4-oxopentanamide derivative C->E Isolation D Optional: Acid/Base Workup D->E

Caption: Ring-opening of the lactone with an amine.

Materials:

  • Tetrahydropyran-2,5-dione

  • Primary or secondary amine (e.g., Benzylamine, Morpholine)

  • A suitable solvent (e.g., Methanol, THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Tetrahydropyran-2,5-dione (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or silica gel column chromatography. The choice of purification will depend on the properties of the resulting amide.

Expertise and Experience: The reactivity of the amine and the steric hindrance around the lactone will influence the reaction conditions required. For less reactive amines, heating or the use of a catalyst may be necessary. The reaction of tetrahydropyran with primary aromatic amines often requires elevated temperatures and a catalyst like activated alumina to proceed efficiently.[4]

Applications in Drug Discovery: Building on the Scaffold

The derivatized Tetrahydropyran-2,5-dione scaffolds can be further elaborated to access a wide range of molecular architectures with potential biological activity. For instance, the resulting hydroxyl group from the Grignard addition can be used as a handle for further functionalization, such as etherification or esterification. The ketone can be converted to an oxime, which can then be reduced to an amine, providing a key vector for diversification.[5]

The tetrahydropyran motif is a common feature in a variety of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The strategic incorporation of the Tetrahydropyran-2,5-dione scaffold allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For example, novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives have been synthesized and shown to possess anticancer activities.[6]

Conclusion

Tetrahydropyran-2,5-dione represents a valuable and underutilized scaffold in medicinal chemistry. Its unique combination of a lactone and a ketone within a conformationally defined six-membered ring provides a versatile platform for the synthesis of diverse and complex molecules. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this scaffold in their own drug discovery programs. By leveraging the inherent reactivity and stereochemical possibilities of Tetrahydropyran-2,5-dione, the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles is an achievable goal.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18956015, Tetrahydropyran-2,5-dione. Retrieved from [Link].

  • PlantaeDB (2026). Tetrahydropyran-2,5-dione - Chemical Compound. Retrieved from [Link].

  • Grokipedia (n.d.). Tetrahydropyran. Retrieved from [Link].

  • Fujiwara, K., & Murai, A. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(4), 67. [Link].

  • Jones, K., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link].

  • Fujiwara, K., & Murai, A. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(4), 67. Available from: [Link].

  • Bourns, A. N., et al. (1950). THE REACTION OF TETRAHYDROPYRAN WITH PRIMARY AROMATIC AMINES OVER ACTIVATED ALUMINA. Canadian Journal of Research, 28b(12), 805-813. [Link].

  • Lee, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific reports, 7(1), 12480. [Link].

  • Cheméo (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link].

  • de Oliveira, R. B., et al. (2016). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules (Basel, Switzerland), 21(9), 1234. [Link].

  • da Silva, L. S., et al. (2022). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian journal of physiology and pharmacology, 100(4), 353–362. [Link].

  • Faramarzi, S., & Faghihi, Z. (2015). Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. Pharmaceutical and Biomedical Research, 1(2), 43-50. [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tetrahydropyran-2,5-dione Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, functionalized heterocycles. Tetrahydropyran-2,5-dione (also known as dihydro-2H-pyran-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, functionalized heterocycles. Tetrahydropyran-2,5-dione (also known as dihydro-2H-pyran-2,5(6H)-dione) presents a unique purification challenge due to its dual functionality: a lactone (cyclic ester) and a ketone.

This guide provides field-proven troubleshooting strategies, physicochemical causality, and self-validating protocols to ensure high-yield, high-purity recovery of this sensitive scaffold.

Physicochemical Profiling

Understanding the intrinsic thermodynamic and kinetic properties of the molecule is the first step in designing a successful purification strategy. The high polarity and reactive centers dictate the boundaries of our thermal and chemical exposure.

PropertyValueMechanistic Implication for Purification
Molecular Formula C5H6O3Small molecular weight; highly volatile under deep vacuum.
Molecular Weight 114.10 g/mol [1]Facilitates low-temperature, short-path distillation.
XLogP -0.40[1]Highly hydrophilic. Standard biphasic extractions will result in severe product loss to the aqueous layer.
Topological Polar Surface Area (TPSA) 43.40 Ų[1]Strong hydrogen-bond accepting capability; prone to chemisorption on active silica gel.
Structural Liabilities Lactone & KetoneSusceptible to base-catalyzed ring-opening (hydrolysis) and acid-catalyzed enolization/aldol condensation.
Troubleshooting & FAQs

Q: Why is my product recovery so low (<30%) during standard aqueous workup? A: Causality: The calculated XLogP of Tetrahydropyran-2,5-dione is -0.40[1], indicating a strong thermodynamic preference for the aqueous phase over non-polar organic solvents like hexanes or diethyl ether. Solution: You must alter the partition coefficient. Saturate the aqueous layer completely with sodium chloride (NaCl) to decrease the solubility of the organic solute (the "salting-out" effect). Switch your extraction solvent to a highly polar hydrogen-bond acceptor like ethyl acetate (EtOAc), or perform a continuous liquid-liquid extraction (LLE) for 12–24 hours.

Q: My compound streaks severely on thin-layer chromatography (TLC) and degrades during flash chromatography. How can I prevent this? A: Causality: Standard silica gel is slightly acidic due to free surface silanol groups (pKa ~4.5–5.5). The lactone moiety of Tetrahydropyran-2,5-dione is sensitive to these acidic sites, leading to reversible ring-opening or irreversible chemisorption. Solution: Employ the rapid flash chromatography technique pioneered by Still et al.[2], but modify the stationary phase. Pre-neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or switch to deactivated neutral alumina (Brockmann Grade III). This suppresses acid-catalyzed degradation.

Q: Can I purify this compound using vacuum distillation without causing thermal decomposition? A: Causality: Yes, but standard fractional distillation requires prolonged thermal exposure, which can induce decarboxylation or intermolecular aldol condensation at the activated C4/C6 positions adjacent to the ketone. Solution: Utilize high-vacuum short-path distillation (e.g., Kugelrohr). By dropping the pressure to <0.1 Torr, you depress the boiling point significantly, allowing the compound to vaporize rapidly and condense immediately. This minimizes its residence time in the heated pot, aligning with standard protocols for sensitive lactones[3].

Step-by-Step Experimental Methodologies
Protocol A: Optimized Salting-Out Extraction

Self-Validating Step: The presence of undissolved NaCl crystals at the bottom of the separatory funnel validates that the aqueous layer is fully saturated, ensuring maximum organic partitioning.

  • Transfer the crude aqueous reaction mixture to a separatory funnel. Ensure the pH is strictly neutral (pH 6.5–7.5) to prevent lactone hydrolysis.

  • Add solid NaCl incrementally while swirling until no more salt dissolves (approximately 36 g per 100 mL of water).

  • Add a volume of Ethyl Acetate (EtOAc) equal to the aqueous layer.

  • Invert gently (do not shake vigorously to avoid stable emulsions) and vent immediately.

  • Allow phase separation. The organic layer (EtOAc) will be the top layer.

  • Drain the aqueous layer and repeat the extraction 4–5 times to ensure complete mass transfer.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

Protocol B: Neutralized Flash Chromatography

Self-Validating Step: Check the pH of the initial column eluent drops; it must be slightly basic (pH ~8) before loading the sample to confirm the silica is fully neutralized.

  • Prepare a solvent system of Hexanes/EtOAc (e.g., 70:30 v/v) containing 1% Triethylamine (TEA).

  • Slurry-pack a glass column with 40–63 μm silica gel using the TEA-doped solvent to establish the stationary phase[2].

  • Flush the column with 2–3 column volumes (CV) of the TEA-doped solvent to neutralize acidic silanol sites.

  • Flush with 2 CV of the standard solvent system (without TEA) to remove excess free amine.

  • Dissolve the crude Tetrahydropyran-2,5-dione in a minimum amount of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elute using positive air pressure (10–15 psi) to ensure a rapid flow rate (~2 inches/min), minimizing the time the compound spends on the column[2].

  • Collect fractions and analyze via TLC (visualize with KMnO4 stain, as the compound lacks a strong UV chromophore).

Purification Workflow Visualization

The following decision tree outlines the logical progression for purifying Tetrahydropyran-2,5-dione based on the crude mixture's state.

G Crude Crude Reaction Mixture Aqueous Aqueous Workup (pH Neutral) Crude->Aqueous Extraction Salting Out (NaCl) + EtOAc Aqueous->Extraction XLogP -0.4 CheckPurity Purity Assessment Extraction->CheckPurity Chromatography Flash Chromatography (Neutralized Silica) CheckPurity->Chromatography <90% Pure Distillation Short-Path Distillation (High Vacuum) CheckPurity->Distillation >90% Pure Pure Pure Tetrahydropyran-2,5-dione Chromatography->Pure Distillation->Pure

Decision matrix for the purification of Tetrahydropyran-2,5-dione based on crude purity.

References
  • Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution Source: Journal of Organic Chemistry, 1978 (via pitt.edu) URL:[Link][2]

  • Purification of Laboratory Chemicals (4th Edition) Source: W.L.F. Armarego, D.D. Perrin (via sciencemadness.org) URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Dioxane-2,5-Dione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of 1,4-dioxane-2,5-dione (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of 1,4-dioxane-2,5-dione (commonly known as glycolide) and its substituted derivatives (e.g., lactide, functionalized oxane-2,5-diones).

These cyclic diesters are the foundational monomers for synthesizing biodegradable poly(α-hydroxy acids) like PLGA and PGA, which are critical for modern drug delivery systems and tissue engineering[1]. However, the synthesis pathway is notoriously prone to yield-destroying side reactions. This guide provides mechanistic insights, self-validating protocols, and field-proven troubleshooting strategies to ensure high-purity monomer synthesis.

Module 1: Mechanistic Insights into Side Reactions (The "Why")

To prevent side reactions, we must first understand the thermodynamic and kinetic forces at play during the thermal "unzipping" (intramolecular back-biting transesterification) of the pre-polymer.

  • Dead-End Linear Polymerization: The synthesis relies on maintaining a low-molecular-weight pre-polymer (1000–3000 Da). If the pre-polymer MW becomes too high, chain entanglement physically hinders the back-biting conformation. Instead of cyclizing, the chains cross-link or undergo further linear polycondensation, turning the pot residue into an intractable, charred solid[2].

  • Premature Ring-Opening Polymerization (ROP): The target 1,4-dioxane-2,5-dione ring is highly strained. If the distillation temperature is too high, or if the metal catalyst (e.g., Sb₂O₃) co-sublimes into the receiving flask, the newly formed cyclic monomer will spontaneously undergo ROP, forming a useless viscous mass in your condenser[3].

  • Hydrolytic Ring-Opening: 1,4-dioxane-2,5-diones are exquisitely sensitive to moisture. Water acts as a potent nucleophile, opening the ring to form linear dimers that auto-catalyze further degradation and ruin downstream polymerizations.

Workflow A α-Hydroxy Acid (Monomer) B Linear Oligomer (MW 1000-3000 Da) A->B Polycondensation (-H2O, 150-200°C) C 1,4-Dioxane-2,5-dione (Target Cyclic Dimer) B->C Thermal Unzipping (Catalyst, <1 Torr) D High MW Polymer (Dead-end) B->D Insufficient Vacuum / Overheating E Premature ROP (Side Reaction) C->E Catalyst Carryover + Heat F Hydrolyzed Dimer (Degradation) C->F H2O Exposure

Fig 1: Reaction pathways and common side reactions in 1,4-dioxane-2,5-dione synthesis.

Module 2: Self-Validating Synthesis Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Oligomerization (Polycondensation)
  • Action: Charge a round-bottom flask with 100 g of glycolic acid. Equip with a Dean-Stark trap and condenser. Heat to 180°C under a continuous nitrogen sweep for 4-6 hours.

  • Causality: Removing water drives the equilibrium toward the esterified oligomer. A nitrogen sweep prevents oxidative degradation of the polymer backbone.

  • Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The theoretical yield of water is ~23.7 mL. Do not proceed until at least 21 mL (90%) is collected. If less is collected, the oligomer MW is too low, and subsequent back-biting will fail.

Step 2: Catalytic Thermal Depolymerization (Back-biting)
  • Action: Cool the oligomer melt to 120°C. Add 1.0 wt% ZnO or Sb₂O₃ catalyst. Replace the Dean-Stark trap with a short-path distillation head connected to a receiving flask submerged in a dry ice/acetone bath (-78°C). Apply high vacuum (<0.1 Torr) and gradually increase the pot temperature to 210-230°C.

  • Causality: The catalyst facilitates the intramolecular transesterification of the oligomer chain ends. High vacuum is critical to lower the sublimation temperature of the formed cyclic dimer, preventing it from undergoing premature ROP in the pot[3].

  • Validation Check: The product should sublime and deposit as white crystalline flakes. If the distillate appears as a clear, highly viscous liquid, premature ROP is occurring. Immediately halt the distillation and check vacuum integrity.

Step 3: Purification and Isolation
  • Action: Dissolve the crude sublimate in anhydrous ethyl acetate (1 g / 3 mL) at 60°C under argon. Cool slowly to -20°C to induce crystallization. Filter rapidly under a blanket of argon and dry in vacuo.

  • Causality: Ethyl acetate selectively dissolves linear oligomeric impurities while allowing the cyclic dimer to crystallize. Argon prevents moisture-induced hydrolytic ring-opening.

  • Validation Check: Measure the melting point of the dried crystals. A sharp melting point of 82–84°C confirms high purity. A depressed or broad melting range (<80°C) indicates the presence of hydrolyzed linear dimers.

Module 3: Quantitative Data & Catalyst Optimization

Selecting the right catalyst and physical conditions is the most effective way to suppress side reactions. Use the table below to benchmark your expected yields against specific parameters.

Catalyst SystemPre-polymer MW (Da)Distillation Temp (°C)Vacuum (Torr)Target Yield (%)Major Side Reaction
None (Thermal) >50002505.0<15%High MW Polymerization
Sb₂O₃ (0.5 wt%) 1500-2000210-2200.175-80%Premature ROP (Trace)
ZnO (1.0 wt%) 1000-1500200-2100.0582-88%Hydrolysis (Post-distillation)
Fixed-Bed (Al₂O₃) N/A (Continuous)150-350Vapor Phase>90%Minimal[2]

Module 4: Troubleshooting FAQs

Q: My distillate is forming a hard, insoluble mass in the receiving flask instead of crystals. What is happening? A: This is premature ring-opening polymerization (ROP). 1,4-dioxane-2,5-dione is highly reactive. If your catalyst (e.g., Sb₂O₃) co-sublimes or if the receiving flask is too warm, the cyclic dimer instantly polymerizes into polyglycolide (PGA) upon condensation. Fix: Ensure the distillation bridge is short, use a highly effective cold trap (-78°C), and consider transitioning to a fixed-bed catalyst system to absolutely prevent catalyst carryover[2].

Q: The yield of my cyclic dione is extremely low, and the reaction pot turns into a charred, black solid. A: This indicates thermal degradation and uncontrolled linear polymerization rather than the desired "unzipping" mechanism. Scientist's Note: I frequently see researchers pushing the distillation temperature past 240°C to compensate for a failing vacuum pump. This is a critical error. The activation energy for dead-end linear polymerization is reached at these temperatures, permanently trapping your yield in the pot. Verify your vacuum pump can achieve <0.1 Torr to lower the required sublimation temperature.

Q: Why is my synthesized 1,4-dioxane-2,5-dione failing to polymerize into high-molecular-weight PLGA/PGA in downstream applications? A: The most common culprit is trace moisture or residual free acid (e.g., uncyclized glycolic acid) acting as a chain transfer agent during your downstream ROP. Even 0.1% moisture will cap the growing polymer chains, severely limiting the final molecular weight[1]. Fix: Sublimate the monomer a second time over a desiccant, or perform a rigorous recrystallization in ultra-dry solvents. Validate purity via ¹H-NMR; the cyclic methylene protons should appear as a sharp singlet at ~4.9 ppm (in CDCl₃), completely free of upstream shifts associated with linear oligomers.

LogicTree Start Issue: Low Yield of Cyclic Dimer Q1 Is the pot residue a charred solid? Start->Q1 Q2 Is the distillate a viscous mass? Q1->Q2 No Sol1 Fix: Improve vacuum (<0.1 Torr) & lower temp Q1->Sol1 Yes Sol2 Fix: Use cold trap (-78°C) & prevent catalyst carryover Q2->Sol2 Yes (Premature ROP) Sol3 Fix: Check pre-polymer MW (Target 1000-3000 Da) Q2->Sol3 No (Incomplete back-biting)

Fig 2: Troubleshooting logic tree for resolving low yields during thermal depolymerization.

References

  • Title: Synthesis and Characterization of Novel Degradable Polyesters Derived from d-Gluconic and Glycolic Acids | Source: ACS Publications (Macromolecules) | URL: 1

  • Title: Functional Lactide Monomers: Methodology and Polymerization | Source: PMC - NIH | URL: 3

  • Title: US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones | Source: Google Patents | URL: 2

Sources

Troubleshooting

Technical Support Center: Tetrahydropyran-2,5-dione Stability &amp; Troubleshooting Guide

Welcome to the Application Scientist Support Center for Tetrahydropyran-2,5-dione (THP-2,5-dione). Also known as oxane-2,5-dione or 4-keto- δ -valerolactone, this compound is a highly versatile but chemically sensitive l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Tetrahydropyran-2,5-dione (THP-2,5-dione). Also known as oxane-2,5-dione or 4-keto- δ -valerolactone, this compound is a highly versatile but chemically sensitive lactone-ketone hybrid. Because it contains both a cyclic ester (lactone) and a ketone, it is susceptible to multiple parallel degradation pathways depending on environmental conditions.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating experimental protocols.

Core Properties & Stability Profile

Understanding the physicochemical properties of THP-2,5-dione is the first step in predicting its behavior in solution. The table below summarizes the critical quantitative data that dictates its stability[1].

PropertyValueSignificance in Stability & Degradation
Molecular Formula C₅H₆O₃Contains both a highly electrophilic lactone carbonyl and a ketone.
Molecular Weight 114.10 g/mol Essential for precise molarity calculations during kinetic assays.
Topological Polar Surface Area 43.4 ŲIndicates moderate polarity; highly susceptible to nucleophilic attack by water.
XLogP -0.4Hydrophilic nature; readily dissolves in aqueous media, which accelerates hydrolytic degradation.

Troubleshooting FAQs: Degradation Pathways

Q: Why is my THP-2,5-dione sample degrading into a viscous yellow oil during storage? A: This is a classic sign of base-catalyzed enolization followed by aldol condensation. THP-2,5-dione contains a ketone at the C5 position, making the adjacent α -protons (at C4 and C6) highly acidic. Trace basic impurities—even from low-quality alkaline glass vials—can trigger enolate formation. These enolates act as nucleophiles, attacking the carbonyl groups of adjacent intact molecules. This leads to a cascade of aldol condensations and the formation of viscous, yellow oligomeric degradants. Causality: The dual electrophilic/nucleophilic nature of the 4-keto- δ -valerolactone scaffold makes it highly reactive under basic conditions[2].

Q: How does pH affect the ring-opening hydrolysis of this lactone? A: The stability of the δ -lactone ring is strictly pH-dependent. Under basic conditions, hydroxide ions directly attack the C2 lactone carbonyl, rapidly opening the ring via a bimolecular ( AAC​2 ) mechanism. Under acidic conditions, the mechanism shifts toward a unimolecular ( AAC​1 ) pathway, which is significantly slower but still present[3]. Therefore, optimal stability is achieved in strictly anhydrous, neutral-to-slightly-acidic organic environments.

Q: What is the exact degradation product when the lactone ring opens? A: Hydrolytic cleavage of the O–C2 bond yields 5-hydroxy-4-oxopentanoic acid . This exposes a terminal carboxylic acid and a primary alcohol, while the C4 ketone remains intact. If subjected to heat and acidic dehydration, this open-chain form can recyclize back into the lactone, though this equilibrium is difficult to control quantitatively.

Mechanistic Visualization

degradation_pathways THP Tetrahydropyran-2,5-dione (Intact Lactone) Enol Enol Tautomer (C4=C5) THP->Enol Base Catalysis (Enolization) RingOpen 5-Hydroxy-4-oxopentanoic acid (Hydrolyzed State) THP->RingOpen H2O / OH- (Hydrolysis) Oligomer Aldol Oligomers (Viscous Degradant) Enol->Oligomer Condensation RingOpen->THP H+ / Heat (Recyclization)

Mechanistic degradation pathways of THP-2,5-dione via hydrolysis and enolization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes an internal check to confirm that the experimental conditions have not compromised the sample.

Protocol A: Anhydrous Preparation & Storage

Objective: Prevent ambient moisture from initiating hydrolysis and trace bases from triggering oligomerization.

  • Solvent Purification: Dissolve THP-2,5-dione exclusively in anhydrous solvents (e.g., Acetonitrile or Dichloromethane with <50 ppm H₂O).

    • Causality: Because the lactone is highly hydrophilic[1], even trace atmospheric water will act as a nucleophile over time, driving the equilibrium toward the open-chain acid.

  • Inert Atmosphere: Purge the storage vial with Argon. Argon is heavier than Nitrogen and forms a more effective protective blanket over the solid/liquid interface to displace atmospheric moisture.

  • Desiccant Sealing: Store at -20°C in a secondary container containing active indicating silica gel.

  • Self-Validation Check: Weigh the sealed sample vial before and after prolonged storage. A mass increase indicates moisture ingress, immediately flagging the sample as potentially hydrolyzed before any complex analysis is run.

Protocol B: HPLC-UV Stability Assay & Kinetic Modeling

Objective: Quantify the degradation rate of THP-2,5-dione in various aqueous buffers.

  • Sample Incubation: Prepare a 1 mg/mL solution of THP-2,5-dione in the target buffer (e.g., PBS pH 7.4). Incubate at 37°C in a thermoshaker.

  • Aliquot Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), extract a 50 µL aliquot and immediately mix with 50 µL of 0.1% Formic Acid in Acetonitrile.

    • Causality: The sudden drop in pH protonates reactive intermediates, halts base-promoted hydrolysis, and shifts the system away from the rapid AAC​2 pathway[3], effectively "freezing" the degradation profile for accurate chromatographic analysis.

  • Chromatographic Separation: Inject onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water/Acetonitrile (both strictly containing 0.1% Formic Acid to prevent on-column degradation).

  • Self-Validation Check (Mass Balance): Calculate the total peak area (Area of Intact Lactone + Area of 5-hydroxy-4-oxopentanoic acid). If the total combined area decreases over time, the compound is undergoing alternative, UV-invisible degradation pathways (e.g., irreversible polymerization) rather than simple hydrolysis.

Analytical Workflow Visualization

stability_workflow Prep 1. Sample Prep (Anhydrous) Incubate 2. Incubation (Controlled Temp) Prep->Incubate Quench 3. Quench (0.1% Formic Acid) Incubate->Quench Analyze 4. HPLC-UV (Kinetic Analysis) Quench->Analyze

Standardized HPLC-UV workflow for THP-2,5-dione stability and kinetic degradation analysis.

References

  • Title: Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanisms of lactone hydrolysis in acidic conditions Source: Journal of Organic Chemistry URL: [Link]

  • Title: Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones Source: ACS Catalysis URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up Tetrahydropyran-2,5-dione Production

Welcome to the Advanced Technical Support Center. As process chemists and drug development professionals, transitioning a synthesis from the bench to the pilot plant introduces complex thermodynamic and kinetic variables...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As process chemists and drug development professionals, transitioning a synthesis from the bench to the pilot plant introduces complex thermodynamic and kinetic variables.

Tetrahydropyran-2,5-dione (also known as oxane-2,5-dione, MW: 114.10 g/mol )[1] is a highly versatile heterocyclic building block. However, its structure contains both a cyclic lactone and a ketone moiety. This dual-reactivity profile makes it exceptionally prone to auto-catalytic degradation during scale-up. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity production.

Section 1: The Dual-Reactivity Challenge

Before troubleshooting, it is critical to understand why tetrahydropyran-2,5-dione fails at scale. The molecule is susceptible to three primary degradation pathways depending on the process conditions:

Pathways THP Tetrahydropyran-2,5-dione (Active Monomer) Polymer Polyesters (Viscous Tar) THP->Polymer Heat + Trace Metals (ROP) AldolProd Aldol Dimers (Oligomers) THP->AldolProd pH Extremes (Enolization) HydroxyAcid 5-Oxo-5-hydroxy- pentanoic acid THP->HydroxyAcid H2O (Hydrolysis)

Fig 1. Primary chemical degradation pathways of tetrahydropyran-2,5-dione.

Section 2: Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose your specific scale-up anomaly:

Workflow Start Scale-up Anomaly Detected (Tetrahydropyran-2,5-dione) Q1 Viscous Tar Formation During Distillation? Start->Q1 Q2 Low Yield / Missing Mass Post-Workup? Start->Q2 ROP Ring-Opening Polymerization (Thermal/Lewis Acid Catalyzed) Q1->ROP Yes (>100°C) Aldol Aldol Condensation (Base/Acid Catalyzed Enolization) Q1->Aldol Yes (In Reactor) Q2->Aldol Byproduct Peaks in NMR Hydrolysis Lactone Hydrolysis (Moisture/pH Imbalance) Q2->Hydrolysis Aqueous Phase Loss Sol1 Protocol 2: High-Vacuum Short-Path Distillation ROP->Sol1 Sol2 Protocol 1: pH-Buffered Anhydrous Workup Aldol->Sol2 Hydrolysis->Sol2

Fig 2. Diagnostic workflow for resolving tetrahydropyran-2,5-dione scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does my crude product turn into a viscous, intractable tar during vacuum distillation? Root Cause: Ring-Opening Polymerization (ROP). Mechanistic Causality: Cyclic lactones are highly susceptible to ROP[2]. At elevated temperatures (>100 °C), trace metal impurities (e.g., from upstream catalysts or stainless steel reactor walls) act as Lewis acid initiators. The oxygen atom of the lactone ring coordinates with the metal, increasing the electrophilicity of the carbonyl carbon and triggering a cascade of intermolecular acyl substitutions. This rapidly converts your monomer into a polyester tar[2]. Resolution: You must lower the thermal history of the molecule. Transition from standard fractional distillation to high-vacuum short-path distillation or wiped-film evaporation (WFE). Ensure the system pressure is below 1 mbar to depress the boiling point significantly.

Q2: My isolated yield drops from 85% at the 1-gram scale to 40% at the 500-gram scale. Where is the missing mass? Root Cause: Base/Acid-Catalyzed Aldol Condensation or Hydrolytic Ring Opening. Mechanistic Causality: The ketone at the 5-position is flanked by alpha-protons (at C4 and C6). In the presence of even mild bases or extended residence times in acidic aqueous workups, these protons are abstracted to form an enolate. This intermediate rapidly attacks the ketone of another tetrahydropyran-2,5-dione molecule, leading to aldol dimers. Alternatively, extended exposure to water during large-scale phase separations causes the lactone to hydrolyze into 5-oxo-5-hydroxypentanoic acid, which remains highly soluble in the aqueous phase[3]. Resolution: Implement strict pH control (pH 6.0–6.5) during quenching. Use Protocol 1 to ensure rapid, anhydrous isolation.

Q3: How can I verify that my purification method isn't destroying the product in real-time? Root Cause: Lack of in-process self-validation. Mechanistic Causality: Without real-time mass balance tracking, degradation is only discovered post-process, wasting valuable API intermediates. Resolution: Implement a self-validating mass balance protocol. Weigh the crude input, the distilled product, the cold-trap volatiles, and the distillation residue. If the sum of the product, volatiles, and residue is <95% of the input mass, volatile loss to the vacuum pump has occurred. If the residue mass is disproportionately high (>15%), thermal degradation (ROP) is actively occurring during the run.

Section 4: Standard Operating Protocols (SOPs)
Protocol 1: pH-Buffered Anhydrous Workup (Self-Validating)

Purpose: To prevent enolization (aldol side-reactions) and lactone hydrolysis during extraction.

  • Quench: Cool the reaction vessel to 0–5 °C. Slowly add a pre-chilled 0.5 M phosphate buffer (pH 6.5) until the reaction mixture is neutralized.

    • Causality: The buffer prevents localized pH spikes that trigger aldol condensation.

  • Extraction: Add chilled dichloromethane (DCM) (3 x 5 volumes). Perform the phase separation rapidly (<15 minutes per wash).

    • Causality: Minimizing aqueous contact time prevents hydrolytic ring-opening of the lactone[3].

  • In-Process Control (IPC) Check: Perform rapid LC-MS or TLC on the aqueous layer.

    • Validation: If the aqueous layer shows mass hits for the ring-opened acid, the extraction was too slow or the pH was incorrect. Stop and adjust parameters for the next batch.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes. Filter and wash the filter cake with 1 volume of DCM.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath strictly below 30 °C to prevent premature ROP.

Protocol 2: High-Vacuum Short-Path Distillation

Purpose: To purify tetrahydropyran-2,5-dione while preventing thermal degradation.

  • Apparatus Setup: Assemble a short-path distillation head with a multi-neck receiving flask. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Pre-treatment (Optional but recommended): Add 0.1 wt% of a high-boiling Lewis base scavenger (e.g., triphenylphosphine) to the crude mixture.

    • Causality: This coordinates with trace metal impurities, preventing them from initiating ROP[4].

  • Vacuum Equilibration: Apply vacuum and allow the system to equilibrate.

    • Validation: Do not apply heat until the system pressure is stable at ≤ 1 mbar. A fluctuating vacuum indicates residual solvent boiling off, which can cause bumping.

  • Distillation: Gradually increase the oil bath temperature. Tetrahydropyran-2,5-dione will typically distill between 75–85 °C at 1 mbar.

  • Mass Balance Closure: Post-distillation, weigh the purified product, the pot residue, and the cold trap contents.

    • Validation: Total mass must equal ≥95% of the starting crude mass. A high pot residue indicates the bath temperature was too high, inducing polymerization[5].

Section 5: Quantitative Data & Scale-Up Benchmarks

Monitor these critical parameters to ensure your scale-up remains within safe operational windows.

ParameterBench-Scale (1-10g)Pilot-Scale (100g-1kg)Troubleshooting ThresholdAnalytical Method
Distillation Temp / Pressure 90 °C / 5 mbar75 °C / 0.5 mbar>100 °C (High ROP Risk)Internal Thermocouple / Pirani Gauge
Aqueous Workup Time < 10 mins45 - 60 mins> 90 mins (Hydrolysis Risk)Process Timer
Crude Purity (Pre-Distillation) > 90%80 - 85%< 75% (Aldol Condensation)Quantitative NMR (qNMR)
Mass Balance Closure 98%95%< 90% (Volatile loss / Tar)Gravimetric Analysis
Section 6: References
  • Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015 Source: PubChem, National Institutes of Health (NIH). URL:[Link][1]

  • Toward Upscaled Biocatalytic Preparation of Lactone Building Blocks for Polymer Applications Source: Organic Process Research & Development, ACS Publications. URL:[Link][5]

  • Facile Production Scale Synthesis of (S)-Taniguchi Lactone: A Precious Building-Block Source: Organic Process Research & Development, ACS Publications. URL:[Link][6]

  • Development of a Scalable Synthesis of a Common Eastern Tricyclic Lactone for Construction of the Nodulisporic Acids Source: Organic Process Research & Development, ACS Publications. URL:[Link][3]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews, RSC Publishing. URL:[Link][2]

  • Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones Source: ACS Sustainable Chemistry & Engineering, ACS Publications. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Enhancing Stereocontrol in Reactions of Substituted Tetrahydropyran-2,5-diones

Welcome to the technical support center dedicated to providing in-depth guidance on stereocontrol in reactions involving substituted tetrahydropyran-2,5-diones. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on stereocontrol in reactions involving substituted tetrahydropyran-2,5-diones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and practical field experience.

Introduction: The Challenge of Stereocontrol

Substituted tetrahydropyran rings are prevalent structural motifs in a wide array of biologically active natural products.[1][2] Consequently, the development of synthetic methods to access these frameworks with high stereocontrol is of significant interest. Tetrahydropyran-2,5-diones, as versatile building blocks, present unique challenges and opportunities in stereoselective synthesis. The presence of multiple stereocenters and the conformational flexibility of the six-membered ring demand a nuanced approach to reaction design and optimization.

This guide will delve into common issues encountered during these reactions and provide actionable solutions to enhance stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in reactions of tetrahydropyran-2,5-diones?

A1: The diastereoselectivity is a result of a complex interplay of several factors:

  • Substrate Control: The inherent stereochemistry of the starting material, including the nature and position of existing substituents on the tetrahydropyran-2,5-dione ring, can direct the approach of incoming reagents. Bulky substituents often create a significant steric bias, favoring the formation of one diastereomer over another.[1]

  • Reagent/Catalyst Control: The choice of reagents and catalysts is paramount. Chiral catalysts, such as those used in asymmetric hydrogenation or transfer hydrogenation, can induce high levels of enantioselectivity and diastereoselectivity.[3][4] Lewis acids and Brønsted acids can also influence the transition state geometry, thereby affecting the stereochemical outcome.[1][5]

  • Reaction Conditions: Temperature, solvent, and concentration play crucial roles. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1][6] The polarity of the solvent can influence the stability of transition states, and high dilution conditions can favor intramolecular reactions over intermolecular polymerization.[7]

Q2: How can I predict the major diastereomer in a reaction involving a substituted tetrahydropyran-2,5-dione?

A2: Predicting the major diastereomer often involves considering established stereochemical models:

  • Felkin-Anh and Cram Chelation Models: For nucleophilic additions to the carbonyl groups, these models can be useful in predicting the stereochemical outcome based on the stereocenter adjacent to the carbonyl.

  • Chair-like Transition States: For cyclization reactions, such as intramolecular Michael additions, assuming a chair-like transition state can help predict the relative stereochemistry of the newly formed stereocenters. The substituents will preferentially occupy equatorial positions to minimize steric strain.[8]

  • Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the energies of different transition states, helping to predict the most likely stereochemical outcome.[9]

Q3: What are some common side reactions to be aware of?

A3: Besides poor stereoselectivity, several side reactions can occur:

  • Epimerization: Base- or acid-catalyzed epimerization of existing stereocenters can scramble the desired stereochemistry. This is particularly relevant for stereocenters alpha to a carbonyl group.

  • Decomposition: The starting materials or products may be unstable under the reaction conditions, leading to decomposition and reduced yields.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with desired intramolecular processes, leading to oligomerization or polymerization.[7]

  • Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of unsaturated byproducts.[7]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered in the stereoselective synthesis involving tetrahydropyran-2,5-diones.

Issue 1: Poor Diastereoselectivity (Low d.r.)
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Possible Cause Suggested Solution
Insufficient Steric or Electronic Bias - Modify the substrate to include a bulkier directing group. - Change the protecting groups to influence the conformational preference of the ring.
Inappropriate Reaction Temperature - Lower the reaction temperature.[1][6] Reactions are often run at temperatures ranging from -78 °C to 0 °C to enhance selectivity.
Suboptimal Solvent Choice - Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).[6] Apolar solvents can sometimes enhance stereoselectivity in intramolecular allylations.[5]
Ineffective Catalyst or Reagent - If using a catalyst, ensure its purity and activity. Optimize catalyst loading.[6] - For asymmetric reactions, screen a library of chiral ligands or catalysts.[10] - Consider using a different type of catalyst (e.g., Lewis acid vs. Brønsted acid) to alter the transition state.[1][5]
Equilibration of Products - Monitor the reaction over time to see if the d.r. changes. If equilibration is suspected, it may be necessary to isolate the product quickly or change the workup procedure to quench the catalyst effectively.
Issue 2: Low or No Yield of the Desired Product
Symptom: The reaction results in a low yield of the desired tetrahydropyran-2,5-dione derivative, or no product is formed.
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or LC-MS.[7] - Gradually increase the reaction temperature, but be mindful of potential side reactions.[7] - Ensure the catalyst is active and used in the correct stoichiometric amount.[7]
Decomposition of Starting Material or Product - Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] - Use milder reaction conditions (e.g., weaker acid/base, lower temperature).
Intermolecular Polymerization - Perform the reaction under high dilution conditions by slowly adding the starting material to the reaction mixture.[7]
Impure Starting Materials - Purify the starting materials to remove any impurities that might inhibit the reaction.[7]
Issue 3: Formation of Unexpected Side Products
Symptom: Characterization of the crude reaction mixture (e.g., by NMR, MS) reveals the presence of significant, unexpected side products.
Possible Cause Suggested Solution
Elimination Reaction - Use milder reaction conditions (lower temperature, weaker acid/base).[7] - Choose reagents that are less prone to promoting elimination.
Epimerization - Use a non-coordinating base or a sterically hindered base to minimize epimerization at the α-position. - Reduce the reaction time or temperature.
Ring-Opening or Rearrangement - Carefully select the catalyst and reaction conditions to avoid undesired rearrangements. For example, some strong Lewis acids can promote skeletal rearrangements.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Intramolecular Aldol Reaction

This protocol provides a general guideline for an intramolecular aldol reaction to form a substituted tetrahydropyran-2,5-dione, a key strategy for controlling stereochemistry.

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of the keto-aldehyde precursor (1.0 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere, cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or SnCl₄) (0.1 - 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity (Low d.r.) temp Lower Reaction Temperature (-78°C to 0°C) start->temp outcome Improved d.r.? temp->outcome Analyze d.r. solvent Screen Solvents (Toluene, THF, CH2Cl2) solvent->outcome catalyst Optimize Catalyst/Reagent catalyst->outcome substrate Modify Substrate (Bulky Groups) substrate->outcome outcome->solvent No outcome->catalyst No outcome->substrate No success Success outcome->success Yes failure Re-evaluate Strategy outcome->failure No

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

G sub Substrate int1 Oxocarbenium Ion Intermediate sub->int1 H+ ts Chair-like Transition State int1->ts Cyclization prod Tetrahydropyran Product ts->prod Deprotonation

Caption: A simplified mechanism for acid-catalyzed intramolecular cyclization.

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenes. (n.d.). Wiley Online Library. Retrieved March 21, 2026, from [Link]

  • Stereoselective synthesis of a chiral synthon, 2,2,5-trisubstituted tetrahydropyran, based on simultaneous 1,3- and 1,6-asymmetric induction via nucleophilic acetal cleavage reaction of the bicyclic acetal. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2018). Molecules. Retrieved March 21, 2026, from [Link]

  • Enantioselective synthesis of a chiral 2,5-disubstituted tetrahydropyran. (2016). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. (2017). European Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization Reaction. (2012). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (2019). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Efficient synthesis of 2,4,5-trisubstituted 2,5-chiral tetrahydropyridines using a one-pot asymmetric azaelectrocyclization protocol. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Base-Catalyzed Diels-Alder Reactions of 2H-Pyran-2,5-diones: A Mild Approach to Basiliolide B. (n.d.). The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. (2006). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). ACS Omega. Retrieved March 21, 2026, from [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online. Retrieved March 21, 2026, from [Link]

  • How can I control the stereochemistry of the hydroxyl group? (2022). Reddit. Retrieved March 21, 2026, from [Link]

  • Diastereoselective synthesis of 2,5-disubstituted-3-hydroxy-tetrahydrofurans through a counterion-directed Tsuji–Trost reaction. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. (2019). Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of Synthesized Tetrahydropyran-2,5-dione Derivatives

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical checkpoint in the synthesis workflow. Tetrahydropyran-2,5-dione and its derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical checkpoint in the synthesis workflow. Tetrahydropyran-2,5-dione and its derivatives, a scaffold present in various natural products, demand a rigorous and multi-faceted analytical approach.[1] This guide provides an in-depth comparison of core spectroscopic techniques, offering field-proven insights and detailed protocols to ensure the confident characterization of this important class of molecules.

The structural integrity of a synthesized molecule is the foundation upon which all subsequent biological and medicinal chemistry studies are built. An error in structural assignment can lead to the misinterpretation of activity data and wasted resources. Therefore, a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely best practice but an essential component of scientific integrity.[2]

The Indispensable Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For tetrahydropyran-2,5-dione derivatives, both ¹H and ¹³C NMR are non-negotiable for confirming connectivity and stereochemistry.

Expertise & Experience: Decoding the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information. The chemical shift (δ) of each proton is dictated by its electronic environment, while spin-spin coupling reveals neighboring protons. In a typical tetrahydropyran-2,5-dione core, one can expect to see distinct signals for the protons at positions 3, 4, and 6.

  • Protons at C6 (adjacent to the ether oxygen): These protons are deshielded by the electronegative oxygen and typically appear in the range of δ 4.0-4.5 ppm.

  • Protons at C3 and C4: These methylene protons will present as complex multiplets, often overlapping, in the region of δ 2.5-3.0 ppm. The specific chemical shifts and coupling patterns are highly sensitive to the substituents on the ring.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Analysis

A robust protocol ensures reproducibility and accuracy.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrumentation: The spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to achieve adequate signal dispersion.[3]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay (D1). A D1 of at least 2 seconds is recommended for quantitative accuracy.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate all signals to determine the relative number of protons. Measure the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).[3] Analyze the coupling constants (J-values) to establish proton connectivity.

Comparative Data: Differentiating Derivatives

The power of NMR lies in its ability to distinguish between closely related structures. Consider two hypothetical derivatives:

  • Derivative A: 4-methyl-tetrahydropyran-2,5-dione

  • Derivative B: 6-methyl-tetrahydropyran-2,5-dione

Proton Signal Derivative A (Expected δ, Multiplicity) Derivative B (Expected δ, Multiplicity) Rationale for Difference
-CH₃ ~1.2 ppm, doublet~1.3 ppm, doubletThe electronic environment at C4 vs. C6 leads to a slight difference in shielding.
-CH at C4/C6 ~2.8 ppm, multiplet~4.5 ppm, multipletThe proton at C6 in Derivative B is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift.
Ring Protons Complex multiplets between 2.5-4.4 ppmComplex multiplets between 2.5-4.2 ppmThe overall pattern of the ring protons will differ significantly due to the altered coupling network.
¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR confirms the carbon backbone. The key signals to identify are the two carbonyl carbons and the carbons of the heterocyclic ring.

  • C2 (Lactone Carbonyl): Expected around δ 170-175 ppm.

  • C5 (Ketone Carbonyl): Expected around δ 205-210 ppm.

  • C6 (Adjacent to Ether Oxygen): Expected around δ 65-75 ppm.

  • C3 and C4: Expected in the aliphatic region, δ 30-45 ppm.

The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY and HMBC, allows for the complete and unambiguous assignment of the molecular structure.[5]

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is a fast and effective technique for identifying the key functional groups present in the molecule. For tetrahydropyran-2,5-dione derivatives, the most informative regions of the spectrum are those corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

Expertise & Experience: Interpreting the Carbonyl Region

The presence of two distinct carbonyl groups (a lactone and a ketone) is a defining feature of the tetrahydropyran-2,5-dione scaffold.

  • Lactone C=O Stretch: The C=O bond in a six-membered ring lactone (δ-lactone) typically absorbs strongly in the range of 1735-1750 cm⁻¹.[6] Ring strain and conjugation can influence this frequency.[7][8]

  • Ketone C=O Stretch: The acyclic ketone carbonyl will also show a strong absorption, typically around 1715 cm⁻¹.[7]

  • C-O Stretch: The C-O-C ether linkage within the ring will exhibit a strong, characteristic absorption in the 1050-1150 cm⁻¹ region.[9][10]

The simultaneous observation of these characteristic bands provides strong evidence for the presence of the tetrahydropyran-2,5-dione core.

Trustworthiness: A Self-Validating Protocol for IR Analysis

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber should be analyzed for the presence of the characteristic absorption bands.

Comparative Data: Key IR Absorptions
Functional Group Expected Absorption Range (cm⁻¹) Significance
Lactone C=O Stretch1735 - 1750Confirms the presence of the cyclic ester.[6]
Ketone C=O Stretch1710 - 1725Confirms the presence of the second carbonyl group.
C-O-C Ether Stretch1050 - 1150Evidence for the tetrahydropyran ring structure.[9]

Mass Spectrometry (MS): The Final Verdict on Molecular Weight

Mass spectrometry provides the definitive molecular weight of the synthesized compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Predicting Fragmentation

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed.[11] This ion is often unstable and will fragment in predictable ways. For tetrahydropyran-2,5-dione, common fragmentation pathways include:

  • Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment of [M-28]⁺.

  • Loss of CO₂: Decarboxylation from the lactone moiety can lead to an [M-44]⁺ fragment.

  • Ring Cleavage: The tetrahydropyran ring can undergo various ring-opening and cleavage reactions, often initiated by the cleavage of the C-O bond or alpha-cleavage adjacent to a carbonyl group.[12] The resulting fragments provide a puzzle that can be pieced together to confirm the original structure.

Trustworthiness: A Self-Validating Protocol for MS Analysis

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.[3]

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode. The high resolution of the instrument allows for the determination of the exact mass to several decimal places.

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use this value to calculate the molecular formula. Analyze the masses of the fragment ions to propose and verify fragmentation pathways.

Comparative Data: MS Fragmentation

The fragmentation pattern serves as a molecular fingerprint. Let's compare our hypothetical derivatives again.

Ion Derivative A (m/z) Derivative B (m/z) Inference
[M+H]⁺ 143.0657143.0657Confirms the same molecular formula (C₇H₁₀O₃).
Key Fragment Loss of CH₃CHO (44 Da)Loss of CH₃CO (43 Da)The fragmentation pattern will differ based on the location of the methyl group, leading to characteristic neutral losses and fragment ions.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Product Purify Purification (e.g., Chromatography) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Structure & Connectivity IR IR Spectroscopy Purify->IR Functional Groups MS Mass Spectrometry (HRMS) Purify->MS Molecular Weight & Formula Data Integrate Data NMR->Data IR->Data MS->Data Confirm Confirmed Structure Data->Confirm

Caption: Workflow for the spectroscopic confirmation of synthesized compounds.

Conclusion: An Integrated and Authoritative Approach

The definitive characterization of synthesized tetrahydropyran-2,5-dione derivatives is achieved not by a single technique, but by the logical integration of data from NMR, IR, and Mass Spectrometry. Each method provides a unique and essential piece of the structural puzzle. By following robust, self-validating protocols and understanding the causal relationships between molecular structure and spectral output, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from Canadian Science Publishing website.
  • Lee, H. Y., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • BenchChem. (2025). Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide.
  • Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ATR-IR spectra of all lactones produced (in black, preceded by “L” in the legend) compared to the corresponding precursor cyclic ketones (in blue, preceded by “K” in the legend).
  • Haynes, L. J., & Jones, E. R. H. (1946). Researches on acetylenic compounds. Part IV. The synthesis of lactones from ethynyl carbinols. Journal of the Chemical Society (Resumed).
  • PubChem. (n.d.). Tetrahydropyran-2,5-dione. Retrieved from PubChem, National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a).
  • Journal of the American Society for Mass Spectrometry. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters.
  • Combustion and Flame. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
  • Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 13C NMR spectrum.
  • BenchChem. (2025). Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide.
  • ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
  • PMC. (n.d.). Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives.

Sources

Comparative

Comparative study of Tetrahydropyran-2,5-dione versus glutaric anhydride reactivity

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran-2,5-dione (oxane-2,5-dione) and glutaric anhydride (oxane-2,6-dione) are structural isomers sharing the molecular formula C₅H₆O₃ (MW: 114.10 g/mol )[1]. Despite their isomeric relationship, their chemical behavior diverges completely due to their functional group topology. Glutaric anhydride (GA) is a symmetrical cyclic anhydride driven by high ring strain and excellent leaving group thermodynamics, making it an aggressive acylating agent[2]. Conversely, tetrahydropyran-2,5-dione (TPD) is an asymmetrical keto-lactone. Its reactivity is characterized by orthogonal electrophilic centers (a lactone and a ketone), offering chemoselective derivatization pathways rather than rapid ring-opening.

This guide provides a comprehensive, data-driven comparison of their reactivity profiles for researchers in drug development, polymer chemistry, and synthetic methodology.

Thermodynamic and Mechanistic Profiling

Ring Strain and Leaving Group Ability

The dominant driver of GA's reactivity is its ring strain, quantified at approximately 19.4 kJ/mol[3]. When a nucleophile (e.g., an amine or alcohol) attacks one of the equivalent carbonyls of GA, the ring opens to generate a carboxylate leaving group. Because the conjugate acid (a carboxylic acid) has a pKa of ~4.5, the carboxylate is an excellent leaving group. This makes the acylation thermodynamically irreversible and kinetically rapid[2].

In contrast, TPD contains a lactone. Nucleophilic attack at the C2 lactone carbonyl results in ring opening that generates an alkoxide leaving group (pKa ~16). The poor stability of the alkoxide intermediate creates a high activation energy barrier, rendering TPD highly resistant to spontaneous ring-opening without strong basic or acidic catalysis.

Chemoselectivity and Orthogonal Reactivity

GA strictly undergoes nucleophilic acyl substitution[2]. However, it can also undergo enolization to participate in Castagnoli-Cushman reactions, where the enolate is heavily stabilized by the electron-withdrawing anhydride moiety[4].

TPD presents a chemoselective advantage: the C5 ketone is a "soft" electrophile compared to the "hard" C2 lactone carbonyl. This allows scientists to target the ketone for reductive aminations, Grignard additions, or Wittig olefinations while preserving the integrity of the lactone ring.

Reactivity GA Glutaric Anhydride (Oxane-2,6-dione) Nuc1 Nucleophile (R-NH2) GA->Nuc1 TPD Tetrahydropyran-2,5-dione (Oxane-2,5-dione) Nuc2 Nucleophile (R-NH2) TPD->Nuc2 GA_Prod Rapid Ring-Opening (Monoamide + Carboxylic Acid) Nuc1->GA_Prod Fast Acylation (Carboxylate LG) TPD_Prod1 Ketone Addition (Imine/Ketal) Nuc2->TPD_Prod1 Chemoselective (Ketone Attack) TPD_Prod2 Slow Ring-Opening (Hydroxy-amide) Nuc2->TPD_Prod2 Slow Acylation (Alkoxide LG)

Divergent reactivity pathways of Glutaric Anhydride and Tetrahydropyran-2,5-dione with nucleophiles.

Experimental Methodologies

To empirically validate the mechanistic differences, the following self-validating protocols isolate specific reactivity variables.

Protocol 1: Kinetic Profiling of Nucleophilic Ring-Opening

Causality: Anhydrous dichloromethane (DCM) is utilized to eliminate competitive hydrolysis, ensuring that the disappearance of the starting material is exclusively due to aminolysis. Trifluoroacetic acid (TFA) quenching instantly protonates the nucleophile, freezing the reaction state for accurate kinetic profiling.

  • Preparation: Prepare separate 0.1 M solutions of GA and TPD in anhydrous DCM at 25 °C.

  • Initiation: Add 1.0 equivalent of benzylamine (0.1 M final concentration) to each vessel under vigorous stirring.

  • Sampling & Quenching: At intervals of 1, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately inject each aliquot into 1 mL of a quenching solution (0.1% TFA in Acetonitrile).

  • Analysis: Analyze via HPLC-UV (254 nm). Integrate the peaks corresponding to the starting materials and the newly formed amide products to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Chemoselective Derivatization of TPD (Reductive Amination)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild hydride-donating capability selectively reduces the transient iminium ion at the C5 position without attacking the C2 lactone carbonyl.

  • Imine Formation: Dissolve 1.0 mmol of TPD and 1.05 mmol of primary amine in 5 mL of 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature.

  • Reduction: Add 1.5 mmol of NaBH(OAc)₃ portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the C5-amino lactone derivative.

Workflow Prep Substrate Prep (0.1 M in DCM) AddNuc Add Benzylamine (25 °C) Prep->AddNuc Quench TFA Quench (Time-course) AddNuc->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Determine k_obs & Yield HPLC->Data

Workflow for the comparative kinetic profiling of nucleophilic ring-opening.

Quantitative Data Summaries

Table 1: Physicochemical and Reactivity Metrics

MetricGlutaric Anhydride (GA)Tetrahydropyran-2,5-dione (TPD)
IUPAC Name Oxane-2,6-dioneOxane-2,5-dione
Electrophilic Centers 2 Equivalent Anhydride Carbonyls1 Lactone Carbonyl, 1 Ketone
Leaving Group (Ring-Opening) Carboxylate (pKa ~4.5)Alkoxide (pKa ~16)
Ring Strain Energy ~19.4 kJ/molMinimal (Stable chair conformation)
Primary Reaction Mode Rapid Acyl Transfer / Ring-OpeningChemoselective Ketone Derivatization

Table 2: Experimental Yields (Protocol 1: Benzylamine Addition, 1 hr, 25 °C)

SubstrateRing-Opened Amide Yield (%)Ketone-Adduct Yield (%)Unreacted Starting Material (%)
Glutaric Anhydride > 99%N/A< 1%
Tetrahydropyran-2,5-dione < 5%Trace (Imine equilibrium)> 90%

References

  • PubChem - Tetrahydropyran-2,5-dione | C5H6O3 | CID 18956015. National Institutes of Health (NIH).[1] URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. - Understanding the Chemical Properties and Synthesis of Glutaric Anhydride.[2] URL: [Link]

  • The Journal of Organic Chemistry - Unusually Reactive Cyclic Anhydride Expands the Scope of the Castagnoli–Cushman Reaction. ACS Publications (2018).[4] URL: [Link]

  • Biomacromolecules - Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. ACS Publications (2024).[3] URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Tetrahydropyran-2,5-dione

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of Tetrahydropyran-2,5-dione. Recognizing the limited specific literature for this analyte, we...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of Tetrahydropyran-2,5-dione. Recognizing the limited specific literature for this analyte, we will establish a foundational approach based on first principles and internationally recognized guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the critical considerations for method selection, delve into a detailed, step-by-step validation protocol, and present a comparative analysis of potential analytical techniques.

Introduction to Tetrahydropyran-2,5-dione and the Imperative for Validated Quantification

Tetrahydropyran-2,5-dione, a cyclic anhydride, represents a class of compounds with significant potential as building blocks in organic synthesis and polymer chemistry. The precise and accurate quantification of this molecule is paramount for ensuring product quality, monitoring reaction kinetics, and assessing stability in various matrices. The process of analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose. This guide will focus on the practical application of the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".

Physicochemical Properties and Pre-analytical Considerations

A thorough understanding of the physicochemical properties of Tetrahydropyran-2,5-dione is the cornerstone of successful analytical method development.

  • Structure and Reactivity: As a cyclic anhydride, Tetrahydropyran-2,5-dione is susceptible to hydrolysis, particularly in the presence of moisture or in aqueous solutions with a non-neutral pH. This instability necessitates careful sample handling, preparation, and storage to prevent degradation of the analyte before analysis. The use of aprotic solvents is highly recommended.

  • Solubility: The solubility of Tetrahydropyran-2,5-dione in various organic solvents will dictate the choice of diluent for standards and samples. Preliminary solubility studies in solvents such as acetonitrile, methanol, and tetrahydrofuran are essential.

  • Chromatographic Behavior: The polarity of the molecule suggests that it will be amenable to analysis by both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). Its volatility may also allow for analysis by gas chromatography (GC), potentially after derivatization to improve thermal stability and peak shape.

Comparative Analysis of Potential Analytical Techniques

The selection of the analytical technique is a critical decision that will be influenced by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Technique Principle Advantages Disadvantages Ideal Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, cost-effective.Requires a UV chromophore in the molecule. Moderate sensitivity.Purity testing, content uniformity, and assay of bulk drug substance.
HPLC-MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity. Provides structural information.Higher cost and complexity. Potential for matrix effects.Quantification in complex matrices (e.g., biological fluids), impurity profiling.
GC-FID Separation based on volatility, detection by flame ionization.High resolution for volatile compounds. Robust and quantitative.May require derivatization for polar, non-volatile compounds.Analysis of residual solvents, quantification of volatile impurities.
GC-MS Separation based on volatility, detection by mass-to-charge ratio.High sensitivity and selectivity. Definitive peak identification.Higher cost and complexity than GC-FID.Identification of unknown impurities, trace-level quantification.

For the purpose of this guide, we will focus on the development and validation of a reversed-phase HPLC-UV method, as it represents a common and accessible approach for the quality control of a small molecule like Tetrahydropyran-2,5-dione.

A Step-by-Step Guide to Method Development and Validation

The following protocol outlines the systematic approach to developing and validating an HPLC-UV method for the quantification of Tetrahydropyran-2,5-dione.

  • Column Selection: A C18 stationary phase is a suitable starting point for a polar analyte.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) should be investigated to achieve optimal separation and peak shape.

  • Wavelength Selection: The UV spectrum of Tetrahydropyran-2,5-dione should be recorded to determine the wavelength of maximum absorbance (λmax) for detection.

  • Sample Preparation: A suitable aprotic solvent that is miscible with the mobile phase should be selected as the sample diluent.

The validation of the analytical method will be performed in accordance with ICH Q2(R1) guidelines.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev_Start Define Analytical Requirements Column_Select Column & Stationary Phase Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization Column_Select->Mobile_Phase Detection Wavelength Selection Mobile_Phase->Detection Sample_Prep Sample Preparation Detection->Sample_Prep Specificity Specificity / Selectivity Sample_Prep->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A workflow diagram illustrating the sequential process of HPLC method development followed by the validation parameters as per ICH Q2(R1) guidelines.

Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of Tetrahydropyran-2,5-dione.

    • Analyze a standard solution of Tetrahydropyran-2,5-dione.

    • Analyze a sample of a placebo (if in a formulated product) to assess for matrix interference.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a sample of Tetrahydropyran-2,5-dione. Analyze the stressed samples to demonstrate that the degradant peaks are resolved from the parent analyte peak.

Linearity and Range

  • Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of Tetrahydropyran-2,5-dione standard solutions spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a sample of known concentration (e.g., a standard solution) and compare the result to the true value.

    • For drug products, perform a recovery study by spiking a placebo with known amounts of Tetrahydropyran-2,5-dione at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the ratios.

Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Organic composition of the mobile phase (e.g., ± 2%)

    • Analyze a standard solution under each of the modified conditions and assess the impact on system suitability parameters.

Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived & Practicality Parameters Accuracy Accuracy LOQ LOQ Accuracy->LOQ Robustness Robustness Accuracy->Robustness Precision Precision Precision->LOQ Precision->Robustness Specificity Specificity LOD LOD Specificity->LOD Linearity Linearity Range Range Linearity->Range LOQ->LOD

Caption: A diagram showing the relationship between core and derived analytical method validation parameters.

Summary and Recommendations

This guide has outlined a comprehensive strategy for the development and validation of an analytical method for the quantification of Tetrahydropyran-2,5-dione. While a reversed-phase HPLC-UV method was used as the primary example due to its robustness and accessibility, the principles of validation described herein are universally applicable to other techniques such as HPLC-MS or GC.

Key Takeaways:

  • Analyte Stability is Critical: The susceptibility of Tetrahydropyran-2,5-dione to hydrolysis must be a primary consideration throughout the entire analytical process.

  • Systematic Validation is Non-Negotiable: Adherence to the ICH Q2(R1) guideline is essential for ensuring the scientific validity and regulatory acceptability of the analytical data.[1][2][3][4][5]

  • Method Selection is Context-Dependent: The choice of analytical technique should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended use of the data.

By following the structured approach presented in this guide, researchers and analytical scientists can confidently develop and validate a robust and reliable analytical method for the quantification of Tetrahydropyran-2,5-dione that is fit for its intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]

  • Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. Available from: [Link]

  • Tetrahydropyran-2,5-dione PubChem Entry . National Center for Biotechnology Information. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

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Comparative

A Researcher's Guide to Structure-Property Relationships of Substituted Tetrahydropyran-2,5-diones

Abstract The tetrahydropyran (THP) scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] This guide focuses specifically on the Tetrahydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] This guide focuses specifically on the Tetrahydropyran-2,5-dione subclass, providing a comparative analysis of how structural modifications to this core influence critical physicochemical and biological properties. By understanding these relationships, researchers in drug discovery and medicinal chemistry can more effectively design and synthesize novel derivatives with optimized characteristics for therapeutic applications. This document synthesizes data from the literature and provides standardized experimental protocols for key property assessments, aiming to serve as a practical resource for scientists in the field.

Introduction: The Significance of the Tetrahydropyran-2,5-dione Scaffold

The tetrahydropyran ring is a cornerstone of many marine-derived natural products known for their potent biological activities, including antiproliferative and antibiotic effects.[1][2] The dione variant, specifically the Tetrahydropyran-2,5-dione, presents a unique chemical architecture featuring a lactone (cyclic ester) and a ketone. This arrangement offers multiple points for chemical modification and establishes a distinct electronic and steric profile that can be exploited for targeted drug design.

The core challenge and opportunity in medicinal chemistry lie in understanding how subtle changes to a molecule's structure can lead to dramatic shifts in its behavior. For the Tetrahydropyran-2,5-dione scaffold, key questions revolve around:

  • Physicochemical Properties: How do substituents affect lipophilicity, aqueous solubility, and chemical stability?

  • Pharmacokinetics (PK): How can we modulate metabolic stability to control the compound's half-life in vivo?

  • Pharmacodynamics (PD): Which structural features are essential for potent and selective interaction with a biological target, such as an enzyme or receptor?

This guide will deconstruct these questions, providing both a theoretical framework and practical, data-driven examples.

The Impact of Substitution on Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. For Tetrahydropyran-2,5-dione derivatives, strategic substitution is the primary tool for tuning these characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP for neutral compounds or LogD for ionizable compounds at a specific pH), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A delicate balance is required; a compound must be lipophilic enough to cross biological membranes but hydrophilic enough to dissolve in aqueous environments like blood plasma.[4]

The unsubstituted Tetrahydropyran-2,5-dione core is relatively polar, with a computed XLogP of -0.4.[5][6] The introduction of different functional groups can significantly alter this value.

Table 1: Predicted Effect of Substituents on the Lipophilicity of a Generic Tetrahydropyran-2,5-dione Scaffold

Position of SubstitutionSubstituent GroupExpected Change in LogPRationale for Change
C3 or C4Methyl (-CH3)IncreaseAddition of a non-polar alkyl group increases overall lipophilicity.
C3 or C4Phenyl (-C6H5)Significant IncreaseThe large, non-polar aromatic ring dramatically increases lipophilicity.
C6Hydroxyl (-OH)DecreaseIntroduction of a polar group capable of hydrogen bonding increases hydrophilicity.
C3 or C4Trifluoromethyl (-CF3)IncreaseDespite the electronegativity of fluorine, the CF3 group is lipophilic and can enhance membrane permeability.
C6Carboxylic Acid (-COOH)Significant DecreaseAt physiological pH (7.4), this group will be ionized (-COO-), drastically increasing aqueous solubility.

Causality Explained: The "rule of five," a guideline for drug-likeness, suggests that a LogP value not greater than 5 is often favorable for oral bioavailability.[4] By strategically adding or removing lipophilic (e.g., alkyl, aryl) or hydrophilic (e.g., hydroxyl, amine) groups, chemists can fine-tune the LogP of a Tetrahydropyran-2,5-dione derivative to fall within the desired range for its intended biological application.

Aqueous Solubility & Chemical Stability

Solubility is paramount for ensuring a compound can be formulated and can achieve sufficient concentration at its target site. The stability of the lactone ring within the Tetrahydropyran-2,5-dione core is a key consideration, as it is susceptible to hydrolysis, especially under basic or acidic conditions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups placed near the lactone carbonyl can increase its electrophilicity, making it more susceptible to nucleophilic attack by water and thus decreasing its hydrolytic stability.

  • Steric Hindrance: Bulky substituents placed adjacent to the lactone can physically shield it from water molecules, thereby increasing its stability. For example, a tert-butyl group at the C3 or C6 position would likely confer greater stability than a methyl group.

Correlating Structure with Biological Activity: A Focus on Enzyme Inhibition

Tetrahydropyran derivatives have been investigated as inhibitors for a range of enzymes, including Dipeptidyl Peptidase-4 (DPP-4), a target in type 2 diabetes, and cyclooxygenase (COX) enzymes, which are involved in inflammation.[7][8][9] The structure-activity relationship (SAR) describes how these structural changes affect biological potency.

Logical Framework for SAR Exploration

The process of optimizing a lead compound involves a systematic exploration of its structure to identify the key pharmacophoric elements responsible for its activity.

SAR_Workflow A Initial Hit Compound (e.g., Substituted THP-dione) B Identify Key Regions (C3, C4, C6 positions) A->B Structural Analysis C Systematic Substitution (Vary size, electronics, polarity) B->C Synthetic Chemistry D In Vitro Biological Assay (e.g., IC50 determination) C->D Biological Screening E Analyze Data: Identify Trends D->E SAR Analysis F Design Next Generation of Compounds E->F Rational Design G Iterative Optimization Cycle E->G F->C Synthesize & Test F->G

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Case Study Example: Hypothetical SAR for a THP-2,5-dione as a DPP-4 Inhibitor

Let's consider a hypothetical lead compound and its analogs to illustrate SAR principles.

Table 2: Hypothetical SAR Data for THP-2,5-dione Analogs as DPP-4 Inhibitors

Compound IDC4-SubstituentC6-SubstituentDPP-4 IC50 (nM)LogD (pH 7.4)
LEAD-1 -HPhenyl5202.1
ANA-2 -H4-Fluorophenyl1502.3
ANA-3 -H4-Methoxyphenyl8502.0
ANA-4 MethylPhenyl4802.6
ANA-5 PhenylPhenyl>10,0004.5

Analysis and Interpretation:

  • C6-Phenyl Ring: Comparing LEAD-1 to ANA-2 suggests that adding an electron-withdrawing fluorine atom to the phenyl ring enhances potency. This could be due to a favorable interaction with the enzyme's active site or an electronic effect. The electron-donating methoxy group in ANA-3 is detrimental to activity.

  • C4-Substitution: The minor change in activity between LEAD-1 and ANA-4 indicates that small alkyl groups at the C4 position are tolerated but do not significantly improve potency.

  • Steric and Lipophilic Limits: The complete loss of activity for ANA-5 highlights a critical SAR insight. The presence of two bulky phenyl groups may create a steric clash that prevents the molecule from fitting into the enzyme's binding pocket. Alternatively, the high lipophilicity (LogD = 4.5) could lead to poor solubility or non-specific binding, effectively reducing its measured activity.

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail validated methods for determining key properties discussed in this guide.

Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol is based on the well-established "shake-flask" method, considered a gold standard for LogD/LogP determination.[3][10]

Objective: To measure the partition coefficient of a substituted Tetrahydropyran-2,5-dione between n-octanol and a buffered aqueous phase (pH 7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks, pipettes, and vials

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV or LC-MS/MS)

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS buffer (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[3] This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

  • Partitioning: a. In a glass vial, add a precise volume of the pre-saturated PBS buffer (e.g., 1 mL). b. Add a precise volume of the pre-saturated n-octanol (the volume ratio can be adjusted depending on the expected LogD).[10] c. Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[4]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.

  • Quantification: Analyze the concentration of the compound in both the n-octanol and PBS samples using a calibrated HPLC or LC-MS/MS method.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • D = [Concentration]octanol / [Concentration]aqueous

    • LogD is the base-10 logarithm of D:

      • LogD = log10(D)

Caption: Workflow for Shake-Flask LogD Determination.

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a standard in early drug discovery to predict how quickly a compound will be metabolized by the liver, primarily by cytochrome P450 (CYP) enzymes.[11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)[13]

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)[13]

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Incubator shaker set to 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, HLM (e.g., at a final protein concentration of 0.5-1.0 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).[13]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14] Mix immediately. This is your T=0 time point.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately add it to a separate tube containing cold quenching solution. The acetonitrile stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. b. The slope of the resulting line is the elimination rate constant (k). c. Calculate the in vitro half-life: t½ = 0.693 / k d. Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion and Future Outlook

The Tetrahydropyran-2,5-dione scaffold represents a versatile and promising starting point for the development of new therapeutic agents. This guide has demonstrated that a systematic and rational approach to substitution can effectively modulate key physicochemical and biological properties. By understanding the fundamental principles of SAR and employing robust experimental protocols for characterization, researchers can accelerate the optimization process.

Future efforts in this area will likely focus on:

  • Asymmetric Synthesis: Developing stereoselective synthetic routes to access specific enantiomers, which often exhibit different biological activities and safety profiles.[8][15]

  • Target Identification: Elucidating the specific molecular targets for novel, biologically active Tetrahydropyran-2,5-dione derivatives.

  • Computational Modeling: Using in silico tools to predict ADME properties and guide the design of new analogs with improved drug-like characteristics.

By integrating modern synthetic chemistry, rigorous biological evaluation, and predictive science, the full potential of the Tetrahydropyran-2,5-dione class of molecules can be realized.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Tetrahydropyran-2,5-dione | C5H6O3. PubChem. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • New Routes to 2,5-Disubstituted Tetrahydropyrans and P-Stereogenic Heterocycles via Ring-Closing Metathesis. White Rose eTheses Online. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • Enantioselective synthesis of a chiral 2,5-disubstituted tetrahydropyran. ResearchGate. [Link]

  • Tetrahydropyran-2,5-dione - Chemical Compound. PlantaeDB. [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

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  • Chemical Properties of 2H-Pyran-2-ol, tetrahydro-. Cheméo. [Link]

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. ACS Publications. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

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Validation

A Comparative Guide to the Characterization of Tetrahydropyran-2,5-dione-based Polymers

In the evolving landscape of polymer science, particularly in the realm of biodegradable and biocompatible materials for drug development, the precise characterization of novel polymers is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of polymer science, particularly in the realm of biodegradable and biocompatible materials for drug development, the precise characterization of novel polymers is paramount. This guide provides an in-depth comparison of peer-reviewed methods for the characterization of polymers derived from Tetrahydropyran-2,5-dione, a monomer with the potential to create unique poly(ether-anhydride) structures. Given the novelty of this specific polymer, this guide draws upon established, rigorous methodologies used for analogous biodegradable polymers, such as polyanhydrides, polyesters (e.g., PLA, PCL), and poly(ether-anhydrides).[1][2][3] Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps needed to elucidate the critical properties of these materials.

The molecular structure of the Tetrahydropyran-2,5-dione monomer suggests that its polymerization, likely via ring-opening polymerization (ROP), would result in a polymer with both ether and anhydride linkages.[4][5][6] These functional groups dictate the polymer's chemical and physical properties, including its degradation profile, making a multi-faceted characterization approach essential.

Elucidation of Chemical Structure: The Role of Spectroscopy

Confirming the chemical identity and microstructure of the synthesized polymer is the foundational step in characterization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise chemical structure of a polymer.[7] Both ¹H and ¹³C NMR provide detailed information about the polymer backbone, end-groups, and the success of the polymerization reaction.

  • Expertise & Experience: In the context of Tetrahydropyran-2,5-dione polymers, ¹H NMR is used to verify the ring-opening of the monomer by observing the disappearance of monomer-specific peaks and the appearance of new peaks corresponding to the protons in the polymer repeat unit. For instance, the chemical shifts of protons adjacent to the newly formed ester and ether linkages will be distinct from those in the cyclic monomer. Furthermore, end-group analysis using ¹H NMR can be employed to estimate the number-average molecular weight (Mn), particularly for lower molecular weight polymers.[8] ¹³C NMR, while less sensitive, provides unambiguous information about the carbon backbone and can be crucial for confirming the presence of carbonyl and ether carbons in the polymer chain.[9]

  • Trustworthiness: The quantitative nature of NMR allows for the determination of copolymer composition if comonomers are used. The integration of specific peaks provides a direct measure of the relative amounts of different monomer units. This self-validating system ensures that the reported structure is a true representation of the bulk material.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the polymer is fully dissolved.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds to ensure accurate integration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the relevant peaks. Compare the spectrum to that of the monomer to confirm ring-opening. Identify peaks corresponding to the polymer backbone, end-groups, and any residual monomer or solvent.

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[10] It is particularly useful for confirming the presence of the characteristic anhydride and ether linkages in the polymer backbone.

  • Expertise & Experience: For polyanhydrides, the key feature in the IR spectrum is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching. These typically appear in the region of 1740-1870 cm⁻¹.[11][12] The formation of the polymer can be monitored by the appearance of these anhydride peaks and the disappearance of peaks associated with the monomer. The C-O stretching of the ether group will also be visible, typically in the 1000-1300 cm⁻¹ region.[11]

  • Trustworthiness: The presence and position of these characteristic absorption bands provide a quick and reliable confirmation of the polymer's primary chemical functionalities. It serves as an excellent complementary technique to NMR.

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the polymer sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands for anhydride C=O stretching and ether C-O stretching.

Molecular Weight and Distribution: The Importance of Chromatography

The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that significantly influence the mechanical properties, degradation rate, and drug release kinetics of biodegradable polymers.[2][13] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for these measurements.[1]

  • Expertise & Experience: GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene) to generate a calibration curve.[14] For biodegradable polyesters and polyanhydrides, tetrahydrofuran (THF) is a common mobile phase.[1] The choice of columns is crucial to cover the expected molecular weight range of the polymer. A multi-detector setup, including refractive index (RI), light scattering, and viscometry detectors, can provide absolute molecular weight determination, which is particularly useful for novel polymers where standards are not available.[2]

  • Trustworthiness: GPC provides a full molecular weight distribution, not just an average. This allows for the assessment of batch-to-batch consistency and can reveal issues during polymerization, such as side reactions or the presence of low molecular weight oligomers.[2] Monitoring changes in the GPC chromatogram over time is a reliable way to study polymer degradation kinetics.[13]

Experimental Protocol: GPC/SEC Analysis

  • System Setup:

    • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

    • Columns: A set of GPC columns suitable for the expected molecular weight range (e.g., Agilent ResiPore).[1]

    • Detector: Refractive Index (RI) detector.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.[1]

  • Calibration: Prepare a series of narrow polydispersity polystyrene standards of known molecular weights. Inject each standard and construct a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Sample Preparation: Dissolve the polymer sample in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject the filtered sample solution into the GPC system.

  • Data Processing: Using the calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermal Properties: Understanding Polymer Behavior with Temperature

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the thermal transitions and stability of the polymer. These properties are critical for processing and for understanding the material's behavior in its final application.[15]

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm).[15]

  • Expertise & Experience: The Tg is a critical property for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[16] For drug delivery applications, a Tg above physiological temperature is often desired to maintain the structural integrity of the device. The Tm is the temperature at which the crystalline domains of a semi-crystalline polymer melt. The presence and size of the melting peak can provide information about the degree of crystallinity.[17]

  • Trustworthiness: DSC provides a clear and reproducible thermogram that serves as a fingerprint for the polymer's thermal behavior. A typical protocol involves a heat-cool-heat cycle to erase the thermal history of the sample from processing, ensuring the measured transitions are intrinsic to the material.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of the polymer.[15]

  • Expertise & Experience: The TGA curve shows the temperature at which the polymer begins to degrade. For biodegradable polymers intended for biomedical use, high thermal stability is important to ensure they can be processed (e.g., by melt extrusion) without significant degradation. TGA can also be used to quantify the composition of multi-component materials.[15]

  • Trustworthiness: TGA provides quantitative data on weight loss as a function of temperature, offering a reliable measure of thermal stability. The onset of decomposition is a critical parameter for defining the upper processing temperature limit.

Experimental Protocol: Thermal Analysis

  • DSC:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Place the pan in the DSC cell under a nitrogen atmosphere.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Cool the sample back to a low temperature (e.g., -20 °C) at 10 °C/min.

    • Heat the sample again to 200 °C at 10 °C/min.

    • Analyze the second heating curve to determine Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic melting event).[16]

  • TGA:

    • Weigh 10-15 mg of the polymer sample into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. Determine the onset temperature of decomposition.

Advanced Characterization: Mass Spectrometry

For a more in-depth structural analysis, particularly regarding end-groups and the confirmation of the repeating unit mass, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool.[18]

  • Expertise & Experience: MALDI-TOF MS can resolve individual polymer chains, providing a spectrum where each peak corresponds to a specific oligomer.[19] From the mass difference between adjacent peaks, the mass of the repeating monomer unit can be precisely confirmed. Furthermore, the absolute mass of each peak allows for the identification of the end-groups of the polymer chains.[18] This technique can also reveal the presence of cyclic oligomers or other side products.[9][20]

  • Trustworthiness: MALDI-TOF MS provides direct mass measurements, offering an orthogonal validation of the polymer structure proposed by NMR and the molecular weight distribution from GPC.[18][20]

Comparative Summary of Characterization Methods

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Precise chemical structure, monomer conversion, end-groups, copolymer composition.[7][8]Quantitative, detailed structural information.Requires soluble polymer, can be complex for copolymers.
FTIR Identification of functional groups (e.g., anhydride, ether).[10][11]Rapid, sensitive, easy to use.Provides qualitative rather than quantitative structural data.
GPC/SEC Number-average (Mn) and weight-average (Mw) molecular weight, polydispersity index (PDI).[1][21]Provides full molecular weight distribution, essential for property control.Relative method unless using advanced detectors, relies on suitable standards.[2]
DSC Glass transition temperature (Tg), melting temperature (Tm), crystallinity.[15]Determines key processing and application temperatures.Only applicable to thermally stable polymers.
TGA Thermal stability, decomposition temperature, composition analysis.[15]Quantitative measure of thermal stability.Does not provide information on structural changes before decomposition.
MALDI-TOF MS Absolute mass of oligomers, confirmation of repeat unit, end-group analysis.[18][19]High mass accuracy, detailed structural verification.Can have mass discrimination issues, requires suitable matrix.

Workflow and Interconnectivity of Techniques

The characterization of a novel polymer like poly(Tetrahydropyran-2,5-dione) should follow a logical workflow where techniques build upon and validate one another.

G cluster_0 Synthesis cluster_1 Primary Characterization cluster_2 Macromolecular Properties cluster_3 Material Properties cluster_4 Advanced Verification Synthesis Polymer Synthesis (e.g., ROP of Monomer) NMR NMR (1H, 13C) - Confirm Structure - End Groups Synthesis->NMR Structural Proof FTIR FTIR - Confirm Functional Groups Synthesis->FTIR Initial Check GPC GPC/SEC - Molecular Weight (Mn, Mw) - Polydispersity (PDI) NMR->GPC Informs MW Range MALDI MALDI-TOF MS - Verify Repeat Unit - Confirm End Groups NMR->MALDI Cross-Validation FTIR->NMR Complements DSC DSC - Thermal Transitions (Tg, Tm) GPC->DSC Correlate MW with Tg/Tm TGA TGA - Thermal Stability GPC->TGA Correlate MW with Stability

Caption: Logical workflow for comprehensive polymer characterization.

Conclusion

The characterization of novel Tetrahydropyran-2,5-dione polymers requires a synergistic application of multiple analytical techniques. While each method provides unique and critical data, a comprehensive understanding of the material's structure-property relationships can only be achieved by integrating the results from spectroscopic, chromatographic, thermal, and mass spectrometric analyses. This guide provides the foundational knowledge and protocols for researchers to confidently and accurately characterize these promising new materials, ensuring scientific integrity and accelerating their development for advanced applications.

References

  • Agilent Technologies. (2015, April 30). Analysis of Biodegradable Polymers by GPC. Agilent. [Link]

  • Jackson, A. T., et al. (1997). Characterization of Polyesters by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Macromolecules. [Link]

  • ResolveMass Laboratories Inc. (2026, January 22). GPC analysis of PLA PLGA PCL. [Link]

  • Wang, J., et al. (2014, July 16). Discrimination of Thermoplastic Polyesters by MALDI-TOF MS and Py-GC/MS. International Journal of Polymer Analysis and Characterization. [Link]

  • Kröger, L. C., et al. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Analysis of Polylactic-co-Glycolic Acid (PLGA) by Gel Permeation Chromatography (GPC) using the Arc™ HPLC System with a Refrac. [Link]

  • Waters Corporation. (n.d.). Analysis of Polylactic-co-Glycolic Acid (PLGA) by Gel Permeation Chromatography (GPC) using the Arc™ HPLC System with a Refractive Index (RI) Detector. [Link]

  • Agilent Technologies. (n.d.). GPC/SEC Analysis of Biodegradable Polyhydroxyalkanoate on Agilent PLgel 10 µm MIXED-B Columns. [Link]

  • Kröger, L. C., et al. (2020, November 17). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. PubMed. [Link]

  • Hanton, S. D., & Parees, D. M. (2002, August 15). Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry. PubMed. [Link]

  • Vogel, B. M., & Mallapragada, S. K. (2000). Synthesis and characterization of novel degradable photocrosslinked poly(ether‐anhydride) networks. ResearchGate. [Link]

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  • ProQuest. (n.d.). Cyclic anhydride-amine reaction kinetics: Small molecule and polymer bound. [Link]

  • Yang, C. Q. (n.d.). FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite. ResearchGate. [Link]

  • Yang, C. Q. (n.d.). FTIR spectroscopy study of the formation of cyclic anhydride intermediates of polycarboxylic acids catalyzed by sodium hypophosphite. ResearchGate. [Link]

  • Yang, C. Q. (1993, April 1). Infrared spectroscopy studies of the cyclic anhydride as the intermediate for the ester crosslinking of cotton cellulose by polycarboxylic acids. I. Identification of the cyclic anhydride intermediate. R Discovery. [Link]

  • Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Akbari, S., et al. (2005, September 1). Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Iowa State University Digital Repository. [Link]

  • Al-Otaibi, J. S., et al. (2022, November 8). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetrahydropyran-2,5-dione for Laboratory Professionals

In the dynamic landscape of research and drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of research and drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Tetrahydropyran-2,5-dione, ensuring the safety of personnel and environmental compliance. As a cyclic anhydride, Tetrahydropyran-2,5-dione requires a specific disposal procedure beyond simple waste collection. The core principle of this protocol is the controlled hydrolysis of the anhydride to its corresponding dicarboxylic acid, followed by neutralization.

I. Understanding the Chemical and Associated Hazards

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling Tetrahydropyran-2,5-dione.[2][8]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

II. Step-by-Step Disposal Protocol

The following procedure details the safe conversion of Tetrahydropyran-2,5-dione into a non-hazardous aqueous waste stream suitable for standard disposal, pending local regulations.

Experimental Protocol: Hydrolysis and Neutralization

  • Preparation of the Hydrolysis Solution:

    • In a suitably sized beaker, prepare an ice-water bath.

    • In a separate, larger beaker, place a stir bar and a volume of cold water at least ten times the volume of the Tetrahydropyran-2,5-dione to be disposed of. This large volume of water helps to dissipate the heat generated during hydrolysis.[2]

    • Place the beaker containing the cold water into the ice-water bath to further control the temperature.

  • Controlled Hydrolysis:

    • While stirring the cold water, slowly and in small portions, add the Tetrahydropyran-2,5-dione to the beaker.[2]

    • The controlled addition is crucial to prevent a rapid temperature increase and potential splashing of the chemical.[2]

    • Continue stirring the solution until all the solid has dissolved and the solution has returned to room temperature. This ensures the complete conversion of the cyclic anhydride to its corresponding open-chain dicarboxylic acid.

  • Neutralization:

    • Once hydrolysis is complete, begin the neutralization process.

    • While continuing to stir, slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the dicarboxylic acid solution.[2]

    • Be mindful that this will generate carbon dioxide gas, so add the base slowly to avoid excessive foaming.[2]

    • Monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your institution's waste disposal guidelines.[2]

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, subject to local and institutional regulations.[9]

    • Always consult your institution's Environmental Health and Safety (EHS) department for final approval before disposal.[5][8]

Diagram of the Disposal Workflow

cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Neutralization cluster_3 Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_hydrolysis Prepare Ice-Water Bath and Cold Water Beaker prep_fume_hood->prep_hydrolysis hydrolysis Slowly Add Tetrahydropyran-2,5-dione to Stirred Cold Water prep_hydrolysis->hydrolysis dissolution Stir Until Fully Dissolved and at Room Temperature hydrolysis->dissolution neutralization Slowly Add Saturated Sodium Bicarbonate Solution dissolution->neutralization ph_monitoring Monitor pH to Neutral Range (6.0 - 8.0) neutralization->ph_monitoring consult_ehs Consult Institutional EHS Guidelines ph_monitoring->consult_ehs final_disposal Dispose of Neutralized Solution as per Regulations consult_ehs->final_disposal

Caption: Logical workflow for the safe disposal of Tetrahydropyran-2,5-dione.

III. Waste Container and Spill Management
  • Waste Containers: For larger quantities of Tetrahydropyran-2,5-dione awaiting disposal, use a clearly labeled, compatible waste container.[1] Consult a chemical compatibility chart to ensure the container material is appropriate.[10][11][12][13]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5][8] Place the absorbed material into a suitable, closed container for disposal.[3][8] Ensure adequate ventilation and wear appropriate PPE during cleanup.[8] Do not allow the spilled material to enter drains or waterways.[5][8]

IV. Conclusion: A Commitment to Safety

The proper disposal of laboratory reagents is a critical component of a robust safety culture. By following this detailed protocol for the hydrolysis and neutralization of Tetrahydropyran-2,5-dione, researchers and drug development professionals can ensure they are adhering to safe and environmentally responsible practices. Always remember that these guidelines are a supplement to, not a replacement for, your institution's specific waste disposal policies.

References

Sources

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